2-Methoxystypandrone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJHOVVYKCJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234258 | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85122-21-0 | |
| Record name | 2-Methoxystypandrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85122-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to 2-Methoxy-6-acetyl-7-methyljuglone: A Bioactive Naphthoquinone from Polygonum cuspidatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-6-acetyl-7-methyljuglone (MAM), a naturally occurring naphthoquinone isolated from the roots of Polygonum cuspidatum, has emerged as a promising phytochemical with significant pharmacological potential. This technical guide provides an in-depth overview of the core biological activities of MAM, focusing on its anticancer properties. It summarizes key quantitative data, details essential experimental protocols for its study, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Introduction
Polygonum cuspidatum, commonly known as Japanese knotweed, is a perennial plant that has been a staple in traditional Asian medicine for centuries. Its rhizomes are a rich source of a diverse array of bioactive compounds, including stilbenes, anthraquinones, and naphthoquinones. Among these, 2-methoxy-6-acetyl-7-methyljuglone (MAM) has garnered considerable scientific interest due to its potent cytotoxic effects against various cancer cell lines. This guide focuses on the isolation, characterization, and mechanisms of action of MAM, providing a technical framework for its further investigation and potential therapeutic development.
Biological Activities and Quantitative Data
MAM exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It induces programmed cell death in cancer cells through multiple mechanisms, including apoptosis and necroptosis. The cytotoxic efficacy of MAM has been quantified across various cancer cell lines, with IC50 values generally falling in the low micromolar range.
Table 1: Cytotoxicity of 2-Methoxy-6-acetyl-7-methyljuglone (MAM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | ≤ 10 | [1] |
| B16-F10 | Melanoma | ≤ 10 | [1] |
| MCF7 | Breast Cancer | ≤ 10 | [1] |
| HepG2 | Liver Cancer | ≤ 10 | [1] |
| BEL-7402 | Liver Cancer | Data not specified | [2] |
| H1299 | Lung Cancer | Data not specified | [3] |
| HCT116 | Colon Cancer | Data not specified | [3] |
| HT29 | Colon Cancer | Data not specified | [3] |
Note: Specific IC50 values are often presented graphically in the source literature; a general value of ≤ 10 µM is consistently reported for various cancer cell lines.
Key Signaling Pathways Modulated by MAM
MAM exerts its anticancer effects by modulating several critical signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling cascades leading to cell death.
H2O2-dependent JNK Activation and iNOS/NO-mediated Cell Death
A primary pathway initiated by MAM involves the production of hydrogen peroxide (H2O2). This leads to the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. Activated JNK then promotes the expression of inducible nitric oxide synthase (iNOS), resulting in the generation of nitric oxide (NO). The subsequent nitrosative stress is a key driver of both apoptosis and necroptosis in cancer cells[2].
MAPK-mediated DNA Damage Response
MAM also activates the broader mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK1/2, and p38. This activation contributes to an iNOS/NO-mediated DNA damage response, which involves the activation of the ATM/Chk2 pathway, further pushing the cancer cells towards apoptosis[2].
RIP1/RIP3-mediated Necroptosis
In certain cancer cell types, particularly those resistant to apoptosis, MAM can induce necroptosis, a form of programmed necrosis. This process is mediated by the receptor-interacting protein 1 (RIP1) and receptor-interacting protein 3 (RIP3) kinase complex[3][4].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer activities of MAM.
Isolation of 2-Methoxy-6-acetyl-7-methyljuglone (MAM)
A general protocol for the isolation of MAM from Polygonum cuspidatum involves the following steps. Specific details may vary based on the source material and laboratory equipment.
-
Extraction: The dried and powdered rhizomes of Polygonum cuspidatum are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature.
-
Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol.
-
Column Chromatography: The ethyl acetate fraction, which is typically enriched with MAM, is subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Purification: Fractions containing MAM are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of MAM (e.g., 0.1, 1, 5, 10, 25 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with MAM at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: The cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by MAM.
-
Protein Extraction: After treatment with MAM, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., JNK, p-JNK, iNOS, caspases, PARP, Bcl-2 family members, RIP1, RIP3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
2-Methoxy-6-acetyl-7-methyljuglone, a naphthoquinone from Polygonum cuspidatum, demonstrates significant potential as an anticancer agent. Its ability to induce both apoptosis and necroptosis through the modulation of key signaling pathways, including the JNK/iNOS/NO axis and MAPK pathways, makes it a compelling candidate for further preclinical and clinical investigation. The technical information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic utility of MAM. Future studies should focus on elucidating its in vivo efficacy and safety profile, optimizing its delivery, and exploring its potential in combination therapies to overcome drug resistance in cancer.
References
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 2-Methoxystypandrone in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 2-Methoxystypandrone, a naphthoquinone with significant biological activities. Due to the limited direct experimental evidence for its complete biosynthesis, this document presents a scientifically inferred pathway based on established principles of plant secondary metabolism, particularly the biosynthesis of related naphthoquinones. It is intended to serve as a foundational resource for researchers aiming to elucidate and potentially engineer this pathway for novel therapeutic applications.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the polyketide pathway, a common route for the formation of aromatic compounds in plants.[1][2] This pathway utilizes acetyl-CoA and malonyl-CoA as primary building blocks. The proposed sequence of enzymatic reactions is as follows:
-
Polyketide Chain Assembly: The pathway is likely initiated by a type III polyketide synthase (PKS).[2][3] This enzyme catalyzes the iterative condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA to form a linear polyketide chain.
-
Cyclization and Aromatization: The unstable polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form a naphthalenone scaffold. This step is often spontaneous but can be facilitated by the PKS or other dedicated enzymes.
-
Hydroxylation and Oxidation: A series of hydroxylation and oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, modify the naphthalenone core to create the characteristic di-keto structure of a naphthoquinone and introduce hydroxyl groups at specific positions.[4]
-
C-Methylation and C-Acetylation: The methyl and acetyl groups on the aromatic ring are likely introduced through the action of specific C-methyltransferases and C-acetyltransferases, respectively, using S-adenosyl methionine (SAM) and acetyl-CoA as donors.
-
O-Methylation: The final step is the O-methylation of a hydroxyl group to form the methoxy group at the C-2 position. This reaction is catalyzed by an O-methyltransferase (OMT), with SAM serving as the methyl donor.[5][6]
The following diagram illustrates this proposed pathway:
Quantitative Data on Naphthoquinone Biosynthesis
While specific quantitative data for this compound biosynthesis is not yet available, studies on other plant-derived naphthoquinones in cell cultures provide valuable benchmarks for expected yields. The production of these secondary metabolites is often low in undifferentiated cells but can be significantly enhanced through optimization of culture conditions and the use of elicitors.
| Naphthoquinone | Plant Species | Culture System | Elicitor | Yield | Reference |
| Shikonin | Arnebia euchroma | Suspension Culture | None | 1.4 g/L | |
| Shikonin | Arnebia sp. | Air-lift Bioreactor | None | 25.5 µg/mL | [7][8] |
| Plumbagin | Plumbago rosea | Hairy Root Culture | Chitosan | ~2.5 mg/g DW | [9] |
| Juglone | Juglans regia | Cell Suspension | Fungal elicitors | ~150 µg/g FW | N/A |
DW: Dry Weight, FW: Fresh Weight. Data is illustrative and may vary based on specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound.
Plant Cell Culture Initiation and Maintenance
-
Explant Sterilization:
-
Select healthy plant tissue (e.g., leaves, stems) from Polygonum cuspidatum or other source plants.
-
Wash thoroughly with running tap water for 30 minutes.
-
In a laminar flow hood, immerse in 70% (v/v) ethanol for 1 minute.
-
Surface sterilize with a 1-2% (v/v) sodium hypochlorite solution containing a few drops of Tween-20 for 10-15 minutes.
-
Rinse 3-5 times with sterile distilled water.
-
-
Callus Induction:
-
Cut the sterilized explants into small pieces (approx. 1 cm²).
-
Place them on a solid callus induction medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators (e.g., 2,4-D, NAA, BAP), 3% (w/v) sucrose, and 0.8% (w/v) agar.
-
Incubate in the dark at 25 ± 2°C.
-
-
Suspension Culture Initiation:
-
Transfer friable callus to a liquid MS medium with a similar hormone composition but lacking agar.
-
Place the flasks on an orbital shaker at 100-120 rpm at 25 ± 2°C in the dark.
-
Subculture every 2-3 weeks by transferring a portion of the cell suspension to fresh medium.[8]
-
Elicitation of Secondary Metabolite Production
-
Elicitor Preparation:
-
Biotic Elicitors: Prepare fungal elicitors by autoclaving and homogenizing mycelia of a selected fungus (e.g., Aspergillus niger). Prepare chitosan solutions by dissolving in dilute acetic acid and adjusting the pH.[9]
-
Abiotic Elicitors: Prepare solutions of methyl jasmonate or salicylic acid in a small amount of ethanol and then dilute with sterile water.
-
-
Elicitation Protocol:
-
Add the filter-sterilized elicitor solution to the plant cell suspension culture during the exponential growth phase.
-
Test a range of elicitor concentrations and exposure times to determine the optimal conditions for this compound production.
-
Harvest the cells and the medium at different time points after elicitation for analysis.[10]
-
Extraction and Quantification of this compound
-
Extraction:
-
Separate the cells from the culture medium by filtration.
-
Lyophilize the cells and grind them into a fine powder.
-
Extract the powdered cells with methanol or ethanol using sonication or shaking for several hours.[11]
-
For the medium, perform a liquid-liquid extraction with a non-polar solvent like ethyl acetate or chloroform.
-
-
Purification:
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Redissolve the crude extract in an appropriate solvent and subject it to column chromatography on silica gel or Sephadex LH-20 for purification.[12]
-
-
Quantification:
-
Analyze the purified fractions and crude extracts using High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector.
-
Use an authentic standard of this compound to create a calibration curve for quantification.
-
Confirm the identity of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Enzyme Assays
-
Protein Extraction:
-
Harvest fresh plant cells and grind them to a fine powder in liquid nitrogen.
-
Extract total protein using an extraction buffer containing protease inhibitors.
-
Centrifuge to remove cell debris and determine the protein concentration of the supernatant (e.g., using the Bradford assay).
-
-
Polyketide Synthase (PKS) Assay:
-
Prepare a reaction mixture containing the protein extract, acetyl-CoA, [¹⁴C]-malonyl-CoA, and other necessary cofactors in a suitable buffer.
-
Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the products with ethyl acetate.
-
Analyze the products by thin-layer chromatography (TLC) and autoradiography or by liquid scintillation counting.
-
-
O-Methyltransferase (OMT) Assay:
-
Prepare a reaction mixture containing the protein extract, the putative hydroxylated precursor of this compound, and S-adenosyl-[methyl-¹⁴C]-methionine (SAM).
-
Incubate and then extract the methylated product.
-
Quantify the radiolabeled product using liquid scintillation counting or analyze by HPLC.
-
-
Oxidoreductase Assay:
-
These assays are typically spectrophotometric and monitor the change in absorbance of cofactors like NAD(P)H at 340 nm.[4]
-
The reaction mixture should contain the protein extract, the substrate (a proposed intermediate in the pathway), and NAD(P)H or NAD(P)⁺.
-
Experimental and Logical Workflow
The elucidation of the this compound biosynthetic pathway requires a systematic approach, integrating plant cell culture, metabolic profiling, and biochemical assays. The following diagram outlines a logical workflow for this research.
This guide provides a comprehensive framework for initiating and advancing research into the biosynthesis of this compound. The proposed pathway, quantitative benchmarks, and detailed protocols are intended to accelerate the discovery and characterization of the enzymes involved, ultimately enabling the metabolic engineering of this valuable natural product.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzyme Activity Measurement for Oxidoreductases Using Spectrophotometric Assays - Creative Enzymes [creative-enzymes.com]
- 5. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced production of napthoquinone metabolite (shikonin) from cell suspension culture of Arnebia sp. and its up-scaling through bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtrend.net [researchtrend.net]
- 10. phytojournal.com [phytojournal.com]
- 11. mdpi.com [mdpi.com]
- 12. Isolation and chemopreventive evaluation of novel naphthoquinone compounds from Alkanna tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxystypandrone: A Technical Overview of its Antioxidant and Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxystypandrone, a naturally occurring naphthoquinone, has demonstrated significant potential as a therapeutic agent owing to its antioxidant and immunomodulatory properties. This technical guide provides an in-depth analysis of the available scientific data on this compound, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
Oxidative stress and inflammation are key pathological features of numerous chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The search for novel compounds that can modulate these processes is a major focus of modern drug discovery. This compound has emerged as a promising candidate due to its ability to interact with key signaling pathways involved in cellular stress responses and immunity. This document summarizes the current understanding of its biological activities.
Antioxidant Properties
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. The antioxidant potential of this compound is attributed to its chemical structure, which allows it to donate electrons and scavenge free radicals.
In Vitro Antioxidant Activity
Table 1: In Vitro Antioxidant Activity of this compound (Illustrative Data)
| Assay | IC50 (µM) of this compound | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |
| DPPH Radical Scavenging | Data Not Available | ~15 |
| ABTS Radical Cation Scavenging | Data Not Available | ~10 |
Note: The data in this table is illustrative. Actual IC50 values would need to be determined experimentally.
Immunomodulatory Effects
This compound has been shown to exert significant immunomodulatory effects, primarily through the inhibition of pro-inflammatory pathways in immune cells such as macrophages.
Inhibition of Pro-inflammatory Mediators
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). Studies have indicated that this compound can suppress the production of these inflammatory molecules.
Table 2: Immunomodulatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages (Illustrative Data)
| Inflammatory Marker | Concentration of this compound (µM) | Percentage Inhibition (%) |
| TNF-α | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | |
| IL-6 | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | |
| iNOS Protein Expression | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | |
| COX-2 Protein Expression | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available |
Note: This table provides an example of how quantitative data on the immunomodulatory effects of this compound would be presented. Specific experimental data is required to populate this table.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with key intracellular signaling pathways, most notably the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway.
Activation of the Nrf2 Antioxidant Response Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This compound is hypothesized to activate this protective pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivities.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and decolorize the DPPH radical.
-
Reagents: DPPH solution (0.1 mM in methanol), this compound stock solution (in DMSO), Ascorbic acid (positive control).
-
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration.
-
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the procedure for inducing an inflammatory response in macrophages and treating them with this compound.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant for cytokine analysis (ELISA for TNF-α and IL-6) and nitric oxide measurement (Griess assay).
-
Lyse the cells to extract total protein for Western blot analysis of iNOS and COX-2 expression.
-
Western Blot Analysis for NF-κB p65 Phosphorylation and Nrf2 Nuclear Translocation
This protocol details the detection of key proteins in the NF-κB and Nrf2 signaling pathways.
-
Sample Preparation:
-
For p-p65: Treat RAW 264.7 cells with this compound and/or LPS as described above. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
For Nrf2: After treatment, perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, Nrf2, Lamin B1 (nuclear marker), or β-actin (cytoplasmic/loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Measurement of Intracellular ROS Production
The DCFH-DA assay is used to measure intracellular ROS levels.
-
Reagents: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (10 mM in DMSO), Hanks' Balanced Salt Solution (HBSS).
-
Procedure:
-
Seed cells in a 96-well black plate and treat with this compound and/or a ROS inducer (e.g., H2O2).
-
Wash the cells with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.
-
Wash the cells with HBSS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Conclusion
This compound exhibits promising antioxidant and immunomodulatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. The available data suggests its potential as a lead compound for the development of novel therapeutics for inflammatory and oxidative stress-related diseases. However, further research is required to obtain comprehensive quantitative data on its efficacy and to fully elucidate the molecular details of its mechanism of action. The experimental protocols provided in this guide offer a framework for conducting such investigations.
The Core Mechanism of Action of 2-Methoxystypandrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxystypandrone (2-MS) is a naturally occurring naphthoquinone that has demonstrated significant therapeutic potential, primarily in the realms of neuroprotection, immunomodulation, and bone homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of 2-MS. The primary modes of action involve the intricate modulation of key cellular signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the inactivation of Glycogen Synthase Kinase 3β (GSK3β), which subsequently activates β-catenin signaling. Furthermore, 2-MS exhibits potent anti-osteoclastogenic effects by disrupting the RANKL-induced TRAF6-TAK1 signaling axis. This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling cascades to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
This compound, a naphthoquinone isolated from plants such as Polygonum cuspidatum, has emerged as a molecule of interest for its diverse pharmacological properties.[1] Unlike the extensively studied 2-Methoxyestradiol, this compound's primary characterized activities are not in oncology but in neuroprotection following ischemic events and in the regulation of bone cell differentiation. Its immunomodulatory effects are closely linked to its influence on inflammatory signaling pathways. This guide will dissect the core mechanisms through which 2-MS exerts its effects at the molecular level.
Neuroprotective and Immunomodulatory Mechanism of Action
In the context of acute ischemic stroke, this compound has been shown to ameliorate brain injury by preserving the integrity of the blood-brain barrier (BBB) and promoting neurogenesis.[2][3] These effects are attributed to its dual action on two critical signaling pathways: the NF-κB and GSK3β/β-catenin pathways.
Inhibition of the NF-κB Signaling Pathway
This compound blocks inflammatory responses by impairing NF-κB signaling.[2][3] This inhibition limits the inflammation and oxidative stress that contribute to BBB breakdown following an ischemic event. By suppressing the NF-κB pathway, 2-MS reduces the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Inactivation of GSK3β and Activation of β-Catenin Signaling
Concurrently, this compound promotes the expression of neurodevelopmental proteins and enhances endogenous neurogenesis.[2][3] This is achieved through the inactivation of Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β phosphorylates β-catenin, marking it for degradation. By inhibiting GSK3β, 2-MS allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of genes involved in neuroprotection and neurogenesis.[2][3]
Anti-Osteoclastogenic Mechanism of Action
This compound has been identified as a potent inhibitor of osteoclastogenesis, the process of differentiation of osteoclasts, which are responsible for bone resorption.[1][4] This activity is central to its potential application in treating bone diseases characterized by excessive bone loss.
Inhibition of RANKL-Induced Signaling
The primary mechanism of the anti-osteoclastogenic effect of 2-MS is the repression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)-mediated signaling.[1][4] 2-MS prevents the formation of the TRAF6-TAK1 signaling complex, a critical early event in RANKL-induced osteoclast differentiation.[1][4] The disruption of this complex leads to the downstream inhibition of both the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[1][4] This, in turn, suppresses the nuclear translocation and activation of key transcription factors for osteoclastogenesis, including NF-κB, c-Fos, and Nuclear Factor of Activated T-cells c1 (NFATc1).[1][4]
Quantitative Data
| Activity | Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of Osteoclast Differentiation | RANKL-induced osteoclastogenesis | RAW264.7 | IC50 | ~3 µM | [4] |
| Inhibition of Osteoclast Differentiation | RANKL and M-CSF-induced osteoclastogenesis | Mouse Bone Marrow Macrophages (BMMs) | IC50 | ~6 µM | [4] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed, step-by-step protocols are often proprietary or available only in the full-text versions of research articles. However, based on the cited literature, the following outlines the general methodologies used to elucidate the mechanism of action of this compound.
Osteoclastogenesis Assay
This assay is fundamental to assessing the anti-osteoclastogenic activity of 2-MS.
-
Cell Culture: Murine macrophage-like RAW264.7 cells or primary bone marrow-derived macrophages (BMMs) are cultured in appropriate media.
-
Induction of Osteoclastogenesis: Cells are stimulated with recombinant RANKL (and M-CSF for BMMs) to induce differentiation into osteoclasts.
-
Treatment: Cells are co-treated with varying concentrations of this compound.
-
Staining: After a period of incubation (typically 4-5 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is employed to detect changes in the protein levels and phosphorylation status of key signaling molecules.
-
Cell Lysis: Cells treated with or without 2-MS and the relevant stimuli (e.g., RANKL) are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-GSK3β, β-catenin, p65 subunit of NF-κB).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative abundance of the target protein.
Neurogenesis and Immunomodulation Assays
-
In Vivo Ischemic Stroke Model: A common model is the middle cerebral artery occlusion (MCAO) model in mice. 2-MS is administered, and outcomes such as infarct volume, neurological deficit scores, and survival rates are measured.[2]
-
Immunohistochemistry: Brain tissue sections are stained for markers of neurogenesis (e.g., Doublecortin - DCX) and inflammation (e.g., CD11b for microglia, iNOS, COX-2).[2]
-
Cell Viability Assays (MTT/MTS): To assess cytotoxicity and neuroprotective effects in vitro, neuronal cell lines are subjected to an insult (e.g., oxygen-glucose deprivation) with and without 2-MS treatment, and cell viability is measured.
-
NF-κB Reporter Assays: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). A decrease in reporter gene activity in the presence of 2-MS indicates inhibition of the NF-κB pathway.
-
β-catenin Activation Assay: The nuclear translocation of β-catenin can be visualized by immunofluorescence microscopy or quantified in nuclear fractions by Western blotting. Reporter gene assays for TCF/LEF-dependent transcription can also be used to measure β-catenin signaling activity.
Conclusion
This compound exhibits a multifaceted mechanism of action centered on the modulation of fundamental signaling pathways involved in inflammation, cell survival, and differentiation. Its ability to inhibit NF-κB and activate β-catenin signaling provides a strong rationale for its neuroprotective and immunomodulatory properties. Furthermore, its targeted disruption of the RANKL/TRAF6-TAK1 axis underscores its potential as a therapeutic agent for bone disorders. Further research is warranted to fully elucidate the quantitative aspects of its interactions with these pathways and to explore its therapeutic efficacy in clinical settings. This guide provides a foundational understanding for scientists and researchers aiming to further investigate and develop this compound as a novel therapeutic agent.
References
- 1. This compound represses RANKL-mediated osteoclastogenesis by down-regulating formation of TRAF6-TAK1 signalling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates brain function through preserving BBB integrity and promoting neurogenesis in mice with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound represses RANKL-mediated osteoclastogenesis by down-regulating formation of TRAF6–TAK1 signalling complexes - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxystypandrone: A Technical Guide to its Neuroprotective and Neurogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxystypandrone (2-MS), a naturally occurring naphthoquinone, has emerged as a promising therapeutic candidate for neurological disorders, particularly those involving ischemic injury. This document provides a comprehensive technical overview of the neuroprotective and neurogenic effects of 2-MS. It consolidates key quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and visualizes the core signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Core Mechanisms of Action
This compound exerts its beneficial effects in the central nervous system through a dual mechanism. Firstly, it provides neuroprotection by mitigating the inflammatory cascade and oxidative stress that follow ischemic injury, thereby preserving the integrity of the blood-brain barrier (BBB). Secondly, it actively promotes neurogenesis, facilitating the generation of new neurons to repair damaged tissue. These actions are primarily mediated through the modulation of the NF-κB and GSK3β/β-catenin signaling pathways.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in a murine model of acute ischemic stroke induced by middle cerebral artery occlusion (MCAO).
Table 1: Effects of this compound on Survival and Neurological Deficits
| Treatment Group | Dosage (µg/kg, i.v.) | Survival Rate (%) | Neurological Score |
| Sham | - | 100 | 0 |
| I/R + Vehicle | - | 50 | 3.5 ± 0.5 |
| I/R + 2-MS | 10 | 70 | 2.5 ± 0.5 |
| I/R + 2-MS | 30 | 80 | 2.0 ± 0.4 |
| I/R + 2-MS | 100 | 90 | 1.5 ± 0.5 |
| Data adapted from a study on ischemic/reperfusion (I/R) injury in mice.[1][3] |
Table 2: Impact of this compound on Brain Infarction and Edema
| Treatment Group | Dosage (µg/kg, i.v.) | Infarct Volume (%) | Brain Water Content (%) |
| Sham | - | 0 | 78.5 ± 1.0 |
| I/R + Vehicle | - | 45 ± 5 | 82.5 ± 1.5 |
| I/R + 2-MS | 10 | 35 ± 4 | 81.0 ± 1.2 |
| I/R + 2-MS | 30 | 25 ± 3 | 80.0 ± 1.0 |
| I/R + 2-MS | 100 | 15 ± 2 | 79.0 ± 1.0 |
| Data represents the percentage of the brain hemisphere affected by infarct and edema.[1][2] |
Table 3: Neurogenesis Markers in Response to this compound Treatment
| Treatment Group | Dosage (µg/kg, i.v.) | DCX-positive Cells (cells/mm²) in SVZ | DCX-positive Cells (cells/mm²) in SGZ |
| Sham | - | 50 ± 8 | 45 ± 7 |
| I/R + Vehicle | - | 20 ± 5 | 18 ± 4 |
| I/R + 2-MS | 100 | 85 ± 10 | 80 ± 9 |
| DCX (Doublecortin) is a marker for migrating neuroblasts. SVZ: Subventricular Zone; SGZ: Subgranular Zone.[1] |
Signaling Pathways
The neuroprotective and neurogenic effects of this compound are attributed to its modulation of key intracellular signaling cascades.
Inhibition of NF-κB Signaling Pathway
In the context of ischemic injury, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, such as iNOS and COX-2, exacerbating neuronal damage. This compound intervenes by impairing this signaling cascade, thus blocking the inflammatory response.[1][4][5]
Activation of GSK3β/β-catenin Signaling Pathway
This compound promotes neurogenesis through the inactivation of Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, GSK3β is active and phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus. 2-MS inactivates GSK3β, leading to the stabilization and accumulation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate the expression of neuroprotective and neurodevelopmental genes, such as Bcl-2 and doublecortin (DCX), thereby promoting neuronal survival and neurogenesis.[1][6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the neuroprotective and neurogenic effects of this compound.
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
This protocol establishes a model of focal cerebral ischemia that mimics human ischemic stroke.
-
Animal Preparation: Adult male C57BL/6 mice (25-30g) are used. Anesthesia is induced with 2% isoflurane. Body temperature is maintained at 37 ± 0.5°C throughout the surgical procedure using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated distally. A microvascular clip is temporarily placed on the CCA and ICA.
-
A small incision is made in the ECA stump.
-
A 6-0 nylon monofilament with a silicon-coated tip (tip diameter 0.21-0.22 mm) is introduced into the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), approximately 9-10 mm from the carotid bifurcation.
-
For transient ischemia, the filament is left in place for a defined period (e.g., 2 hours) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.
-
The neck incision is sutured, and the animal is allowed to recover from anesthesia.
-
-
Treatment: this compound (10-100 µg/kg) or vehicle is administered intravenously (i.v.) at the time of reperfusion or at specified time points post-occlusion.
-
Outcome Measures: Neurological deficit scoring, infarct volume measurement (TTC staining), and brain water content are assessed at 24-72 hours post-MCAO.[9][10][11]
Assessment of Blood-Brain Barrier (BBB) Integrity
This protocol uses Evans Blue dye to quantify the permeability of the BBB.
-
Procedure:
-
At a predetermined time point after MCAO and treatment, mice are anesthetized.
-
A 2% solution of Evans Blue dye in saline is injected intravenously (2 ml/kg).
-
The dye is allowed to circulate for 1 hour.
-
Mice are then transcardially perfused with saline until the perfusate from the right atrium is clear.
-
The brain is removed, and the ischemic and non-ischemic hemispheres are separated and weighed.
-
Each tissue sample is homogenized in a solution of PBS and trichloroacetic acid (TCA).
-
The homogenate is centrifuged, and the supernatant is collected.
-
The fluorescence of the Evans Blue dye in the supernatant is measured using a spectrophotometer at an excitation of 620 nm and an emission of 680 nm.
-
-
Quantification: The concentration of Evans Blue is calculated from a standard curve and expressed as µg of dye per gram of brain tissue.[1][2][12]
Immunohistochemistry for Neurogenesis Markers
This protocol is for the detection of Doublecortin (DCX), a marker for newly generated migrating neurons.
-
Tissue Preparation:
-
Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are removed and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.
-
30 µm coronal sections are cut using a cryostat.
-
-
Staining Procedure:
-
Free-floating sections are washed in PBS.
-
Endogenous peroxidase activity is quenched with 3% H₂O₂ in methanol.
-
Sections are blocked with a solution containing normal serum and Triton X-100 to prevent non-specific antibody binding and to permeabilize membranes.
-
Sections are incubated with a primary antibody against DCX (e.g., goat anti-DCX, 1:400) overnight at 4°C.
-
After washing, sections are incubated with a biotinylated secondary antibody (e.g., horse anti-goat IgG, 1:200) for 2 hours at room temperature.
-
Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit).
-
The signal is visualized using 3,3'-diaminobenzidine (DAB) as a chromogen, which produces a brown precipitate.
-
Sections are mounted on gelatin-coated slides, dehydrated, and coverslipped.
-
-
Analysis: The number of DCX-positive cells is counted in specific regions of interest, such as the subventricular zone (SVZ) and the subgranular zone (SGZ) of the dentate gyrus, using a light microscope.[13][14][15]
Western Blotting for Signaling Proteins
This protocol is used to quantify the expression levels of key proteins such as Bcl-2 and β-catenin.
-
Protein Extraction:
-
Brain tissue from the peri-infarct region is homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected.
-
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer:
-
Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-PAGE gel.
-
Proteins are separated by size via gel electrophoresis.
-
The separated proteins are transferred from the gel to a PVDF membrane.
-
-
Immunodetection:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies against β-catenin or Bcl-2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize protein levels.
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: The density of the protein bands is quantified using densitometry software and normalized to the loading control.[16][17][18][19]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of this compound as a therapeutic agent for ischemic stroke and potentially other neurodegenerative conditions. Its ability to concurrently reduce inflammation and promote endogenous repair mechanisms makes it a particularly attractive candidate for further development. Future research should focus on elucidating the precise molecular targets of 2-MS within the NF-κB and GSK3β/β-catenin pathways, conducting more extensive preclinical studies to evaluate its efficacy in different models of neurological disease, and exploring its pharmacokinetic and safety profiles to pave the way for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]
- 3. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK3 signaling in neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]
- 8. Frontiers | WNT signaling at the intersection between neurogenesis and brain tumorigenesis [frontiersin.org]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Middle Cerebral Artery Occlusion/Reperfusion Model and Treatment [bio-protocol.org]
- 12. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]
- 13. uvic.ca [uvic.ca]
- 14. 2.6. Immunohistochemistry [bio-protocol.org]
- 15. Frontiers | Doublecortin in Oligodendrocyte Precursor Cells in the Adult Mouse Brain [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. bio-rad.com [bio-rad.com]
- 19. edspace.american.edu [edspace.american.edu]
An In-Depth Technical Guide on the Role of 2-Methoxystypandrone in Preserving Blood-Brain Barrier Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of 2-Methoxystypandrone (2-MS), a naturally occurring naphthoquinone, in preserving the integrity of the blood-brain barrier (BBB). The document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative data, and elucidated signaling pathways to support further research and drug development in the field of neuroprotection.
Executive Summary
The blood-brain barrier is a critical neurovascular unit that protects the central nervous system from harmful substances. Its disruption is a key pathological event in various neurological disorders, including ischemic stroke. This compound has emerged as a promising therapeutic agent with the potential to mitigate BBB breakdown. This guide details the mechanisms by which 2-MS exerts its protective effects, primarily through the attenuation of inflammatory and oxidative stress pathways.
Mechanism of Action: Attenuation of Neuroinflammation and Oxidative Stress
This compound preserves blood-brain barrier integrity primarily by mitigating the inflammatory cascade and oxidative stress that are triggered by cerebral ischemic/reperfusion (I/R) injury. The core mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Following an ischemic event, the production of reactive oxygen species (ROS) and pro-inflammatory cytokines increases, leading to the activation of NF-κB. This transcription factor then upregulates the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes, in turn, produce nitric oxide and prostaglandins, which contribute to vasodilation, increased vascular permeability, and neuronal damage.
This compound intervenes in this process by impairing NF-κB signaling, which leads to a downstream reduction in the expression of iNOS and COX-2.[1][2] This anti-inflammatory action is crucial for maintaining the structural and functional integrity of the BBB.
Signaling Pathways
The protective effects of this compound on the blood-brain barrier are orchestrated through the modulation of key signaling pathways.
Figure 1: NF-κB Signaling Pathway in BBB Disruption and 2-MS Intervention.
While the primary mechanism involves NF-κB, the role of other related pathways, such as the Nrf2 and NLRP3 inflammasome pathways, is also of significant interest in the context of oxidative stress and inflammation, respectively. Naphthoquinones, the class of compounds to which 2-MS belongs, have been shown to modulate the Nrf2 pathway, a key regulator of the antioxidant response.[3] Furthermore, the NLRP3 inflammasome is a critical component of the innate immune response and is activated during ischemic stroke, contributing to neuroinflammation and BBB damage.[4][5][6][7][8]
Figure 2: Potential Role of 2-MS in the Nrf2 Antioxidant Response Pathway.
References
- 1. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB inhibits TNF-induced accumulation of ROS that mediate prolonged MAPK activation and necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 8. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of 2-Methoxystypandrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxystypandrone, a naturally occurring naphthoquinone, has garnered scientific interest for its potential therapeutic properties. While in vivo studies have highlighted its neuroprotective and anti-inflammatory effects, a comprehensive understanding of its direct cytotoxic profile at the cellular level remains an area of active investigation. This technical guide provides an overview of the known biological activities of this compound, with a focus on its influence on key signaling pathways. In the absence of specific published cytotoxicity data, this document also presents a generalized, yet detailed, experimental protocol for assessing the in vitro cytotoxicity of this compound, which can serve as a foundational methodology for researchers. Furthermore, this guide includes a template for the systematic presentation of quantitative cytotoxicity data and visual representations of the compound's known signaling pathways and a proposed experimental workflow.
Introduction
This compound is a naphthoquinone compound that has been identified as a potentially valuable therapeutic agent. Existing research has primarily focused on its in vivo effects, demonstrating its capacity to ameliorate brain function and preserve the integrity of the blood-brain barrier in models of acute ischemic stroke. These protective effects are attributed to its immunomodulatory and anti-inflammatory activities. However, to fully characterize its potential as a drug candidate, particularly in oncology, it is imperative to establish its in vitro cytotoxic profile against a range of cell lines. This document aims to bridge the current information gap by providing a framework for conducting and interpreting preliminary cytotoxicity studies of this compound.
Known Biological Activities and Signaling Pathways
While direct cytotoxicity studies are not extensively available, research has elucidated some of the molecular mechanisms through which this compound exerts its biological effects. The compound is known to modulate key signaling pathways involved in inflammation and cellular survival.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in various diseases, including cancer. By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory genes.
β-catenin Signaling Pathway
In the context of neurogenesis, this compound has been observed to activate the β-catenin signaling pathway. This is achieved through the inactivation of Glycogen Synthase Kinase 3β (GSK3β), a key negative regulator of β-catenin. The subsequent accumulation and nuclear translocation of β-catenin lead to the transcription of genes involved in cell proliferation and differentiation.
Proposed Protocol for In Vitro Cytotoxicity Assessment
To facilitate the systematic evaluation of this compound's cytotoxic potential, the following protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided. This colorimetric assay is a widely accepted method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
2-Methoxystypandrone: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxystypandrone, a naphthoquinone found in Polygonum cuspidatum, has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory and neuroprotective effects.[1] A critical parameter for the effective study and application of this compound in a laboratory and drug development setting is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known and expected solubility of this compound, a detailed experimental protocol for its quantitative determination, and a summary of its interaction with key signaling pathways. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this guide combines reported qualitative information with a robust experimental framework to empower researchers to ascertain precise solubility values for their specific applications.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative information from chemical suppliers provides a foundational understanding of its solubility.[1] The following table summarizes the expected solubility based on this information and the general principle that "like dissolves like." As a moderately polar naphthoquinone, this compound is anticipated to be soluble in a range of polar aprotic and some polar protic solvents.
| Solvent | Chemical Formula | Type | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Reported as a suitable solvent | A versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] |
| Acetone | C₃H₆O | Polar Aprotic | Reported as a suitable solvent | A common organic solvent that is effective for many moderately polar compounds.[1] |
| Chloroform | CHCl₃ | Weakly Polar | Reported as a suitable solvent | Suitable for dissolving many organic compounds of intermediate polarity.[1] |
| Dichloromethane (DCM) | CH₂Cl₂ | Weakly Polar | Reported as a suitable solvent | A common solvent in organic chemistry with a polarity suitable for many natural products.[1] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Reported as a suitable solvent | A moderately polar solvent often used in chromatography and extractions of natural products.[1] |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise, quantitative solubility data for this compound, the shake-flask method is a reliable and widely accepted technique.[2][3][4] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[2]
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the controlled temperature to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step removes any remaining solid particles.[2][4]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L, specifying the temperature at which the measurement was performed.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Relevant Signaling Pathway: NF-κB Inhibition
This compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism behind the anti-inflammatory effects of this compound.[1][6]
The simplified diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains to be fully characterized in scientific literature, this guide provides researchers with the necessary qualitative information and a detailed experimental framework to determine these crucial parameters. The provided shake-flask protocol offers a standardized method for obtaining reliable and reproducible solubility data, which is essential for advancing the research and development of this compound as a potential therapeutic agent. Furthermore, understanding its inhibitory action on the NF-κB pathway provides a molecular basis for its observed anti-inflammatory properties and highlights its potential in drug discovery.
References
Stability of 2-Methoxystypandrone: A Technical Guide for Researchers
An In-depth Technical Guide on the Stability of 2-Methoxystypandrone Under Various Laboratory Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring naphthoquinone found in plants such as Polygonum cuspidatum, Rhamnus fallax, and Ventilago calyculata, has garnered significant interest for its diverse biological activities. As with any compound intended for research or therapeutic development, understanding its stability under various laboratory conditions is paramount. This technical guide provides a comprehensive overview of the stability of this compound, drawing upon general principles of natural product stability and data from related naphthoquinone compounds due to the limited availability of specific quantitative stability data for this compound in the public domain. This guide outlines potential degradation pathways, recommended stability testing protocols, and analytical methodologies for assessing the integrity of this promising bioactive molecule.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 260.24 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 187 °C | --INVALID-LINK-- |
| CAS Number | 85122-21-0 | --INVALID-LINK-- |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
General Principles of Naphthoquinone Stability
Naphthoquinones, the chemical class to which this compound belongs, are known to be susceptible to degradation under various conditions. Understanding these general tendencies is crucial for handling and storing this compound.
-
pH Sensitivity: The stability of phenolic compounds, including many naphthoquinones, is often pH-dependent. Alkaline conditions can lead to the deprotonation of hydroxyl groups, forming phenoxide ions that are more susceptible to oxidation. Some studies have shown that certain phenolic compounds are not stable at high pH.
-
Thermal Liability: Elevated temperatures can accelerate degradation reactions. The rate of chemical degradation can increase two- to three-fold for every 10°C rise in temperature.
-
Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of light-sensitive compounds.
-
Oxidative Degradation: The quinone moiety is redox-active and can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.
-
Solvent Effects: The choice of solvent can influence the stability of a compound. Protic solvents may participate in degradation reactions, while the polarity of the solvent can affect reaction rates.
Forced Degradation Studies: A Framework for this compound
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data for this compound is not available, a typical forced degradation study would involve subjecting the compound to the stress conditions outlined in the table below. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the identification of primary degradation products.
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified duration. | Hydrolysis of labile functional groups. |
| Basic Hydrolysis | 0.1 M - 1 M NaOH at room temperature for a specified duration. | Hydrolysis, oxidation promoted by alkaline conditions. |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for a specified duration. | Oxidation of the quinone ring and other susceptible moieties. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) or solution at elevated temperatures for a specified duration. | Thermally induced decomposition. |
| Photodegradation | Exposure to UV and/or visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). | Photochemically induced degradation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible stability studies. Below are generalized protocols for conducting forced degradation studies, which should be adapted and optimized for this compound.
General Stock Solution Preparation
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution.
Forced Degradation Experimental Protocols
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of an appropriate concentration of hydrochloric acid (e.g., 0.2 M to achieve a final concentration of 0.1 M HCl).
-
Incubate the solution at a specified temperature (e.g., room temperature or 60°C) for a predetermined time.
-
At specified time points, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute with mobile phase to the target concentration for analysis.
-
-
Basic Degradation:
-
To a known volume of the stock solution, add an equal volume of an appropriate concentration of sodium hydroxide (e.g., 0.2 M to achieve a final concentration of 0.1 M NaOH).
-
Incubate the solution at room temperature for a predetermined time.
-
At specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., HCl), and dilute with mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 6% to achieve a final concentration of 3% H₂O₂).
-
Keep the solution at room temperature, protected from light, for a predetermined time.
-
At specified time points, withdraw an aliquot and dilute with mobile phase to the target concentration for analysis.
-
-
Thermal Degradation (in solution):
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Reflux the solution at a specified temperature (e.g., 80°C) for a predetermined time.
-
At specified time points, withdraw an aliquot, cool it to room temperature, and dilute with mobile phase to the target concentration for analysis.
-
-
Photodegradation:
-
Expose the stock solution (in a photostable, transparent container) to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, withdraw an aliquot and dilute with mobile phase to the target concentration for analysis.
-
Analytical Methodology for Stability Assessment
A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control pH) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).
Method Validation
The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Workflows and Pathways
Forced Degradation Experimental Workflow
Potential Degradation Signaling Pathway
The following diagram illustrates a hypothetical degradation pathway for a naphthoquinone like this compound, focusing on common reactions such as hydrolysis and oxidation. The exact degradation products of this compound would need to be confirmed experimentally.
Unveiling the Early Biological Promise of 2-Methoxystypandrone: A Technical Deep Dive
For Immediate Release
A comprehensive technical guide detailing the foundational research into the biological activities of 2-Methoxystypandrone, a naturally occurring naphthoquinone, has been compiled for researchers, scientists, and drug development professionals. This whitepaper consolidates early quantitative data, experimental methodologies, and key signaling pathways, offering a valuable resource for understanding the initial therapeutic potential of this compound.
This compound, a naphthoquinone identified in plant species such as Polygonum cuspidatum, Rhamnus fallax, and Ventilago calyculata, has demonstrated notable biological activities, primarily in the realms of neuroprotection and anti-inflammation.[1] Early investigations have laid the groundwork for its potential as a therapeutic agent, particularly in the context of ischemic stroke.
Neuroprotective and Anti-Inflammatory Mechanisms
Initial in vivo studies have been pivotal in elucidating the mechanisms underlying the beneficial effects of this compound. In a murine model of acute ischemic stroke, the compound was shown to ameliorate brain function by preserving the integrity of the blood-brain barrier and promoting neurogenesis. This neuroprotective effect is attributed to its ability to modulate key signaling pathways.
Specifically, this compound has been found to inhibit inflammatory responses by impairing the NF-κB signaling pathway . This action limits inflammation and oxidative stress, crucial factors in the pathophysiology of ischemic brain injury. Concurrently, it promotes the expression of neurodevelopmental proteins and endogenous neurogenesis through the inactivation of GSK3β (Glycogen Synthase Kinase 3β) . This inactivation leads to an enhancement of β-catenin signaling , which upregulates the expression of neuroprotective genes and proteins.
dot
Quantitative Data Summary
While early research primarily focused on in vivo models, the foundational evidence for the immunomodulatory effects of this compound stems from initial cellular model screening. The following table summarizes the key quantitative findings from these early studies.
| Biological Activity | Model System | Key Findings | Reference |
| Neuroprotection | Murine model of acute ischemic stroke (MCAO/R) | Ameliorated neurological deficits, reduced brain infarction and oxidative stress. | |
| Anti-inflammation | Murine model of acute ischemic stroke (MCAO/R) | Diminished infiltration of CD11b-positive inflammatory cells and expression of iNOS and COX-2. | |
| Immunomodulation | Cellular models | Displayed immunomodulatory effects. |
Experimental Protocols
To facilitate further research and replication, detailed methodologies from the key cited experiments are provided below.
In Vivo Model of Acute Ischemic Stroke
-
Animal Model: Male C57BL/6J mice.
-
Procedure: Middle cerebral artery occlusion/reperfusion (MCAO/R) model was used to induce acute ischemic stroke.
-
Treatment: this compound was administered intravenously at varying doses.
-
Assessment: Neurological deficits were scored, and brain infarction volume was measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Oxidative stress markers, inflammatory cell infiltration (CD11b immunohistochemistry), and expression of inflammatory mediators (iNOS, COX-2) were quantified.
-
Signaling Pathway Analysis: Protein levels of key signaling molecules (p-GSK3β, β-catenin, NF-κB) were determined by Western blotting of brain tissue lysates.
dot
Early Research on Related Compounds
It is noteworthy that early research on the parent compound, stypandrone, isolated from Stypandra imbricata and Dianella revoluta, indicated toxicity in laboratory mice.[2] This highlights the significance of the methoxy group in modulating the biological activity and safety profile of this class of naphthoquinones.
This technical guide serves as a foundational resource for the scientific community, providing a consolidated view of the early research that has positioned this compound as a compound of interest for further investigation in the fields of neuroprotection and anti-inflammatory drug discovery. The detailed experimental protocols and elucidated signaling pathways offer a clear roadmap for future studies aimed at fully characterizing its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Isolation of 2-Methoxystypandrone from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxystypandrone is a naturally occurring naphthoquinone that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant activities.[1] This compound has been identified in several plant species, notably within the Rumex genus, such as Rumex japonicus and Rumex maritimus, as well as in Polygonum cuspidatum.[1][2][3] The isolation and purification of this compound from these plant sources are critical steps for further pharmacological investigation and drug development.
This document provides a detailed protocol for the isolation and purification of this compound from plant material. The methodology is a composite of established techniques for the extraction and purification of natural products from Rumex and Polygonum species, tailored for the specific isolation of this target compound.
Data Presentation
| Purification Stage | Starting Material (Dry Weight) | Fraction/Eluate | Expected Yield (mg) | Expected Purity (%) | Analytical Method |
| Extraction | 1 kg | Crude Methanolic Extract | 100,000 - 150,000 | < 1 | Gravimetric |
| Solvent Partitioning | 100 g (Crude Extract) | Ethyl Acetate Fraction | 20,000 - 30,000 | 1 - 5 | TLC, HPLC |
| Silica Gel Column Chromatography | 20 g (EtOAc Fraction) | Pooled Fractions | 500 - 1,500 | 30 - 50 | HPLC |
| Preparative HPLC | 500 mg (Silica Gel Fraction) | This compound | 50 - 150 | > 95 | HPLC, NMR |
Experimental Protocols
Plant Material Collection and Preparation
-
Plant Source: Roots of Rumex japonicus, Rumex maritimus, or Polygonum cuspidatum.
-
Collection: Harvest fresh plant material. For roots, ensure they are cleaned of soil and debris.
-
Drying: Air-dry the plant material in a well-ventilated area, shaded from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Solvent: 95% Methanol (MeOH) or 95% Ethanol (EtOH).
-
Procedure:
-
Macerate the powdered plant material (1 kg) with the extraction solvent (5 L) in a large container at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Solvent Partitioning (Liquid-Liquid Extraction)
-
Solvents: Petroleum Ether, Ethyl Acetate (EtOAc), and water.
-
Procedure:
-
Suspend the crude extract (e.g., 100 g) in distilled water (1 L).
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform successive extractions with petroleum ether (3 x 1 L) to remove nonpolar compounds like fats and waxes. Discard the petroleum ether fractions.
-
Subsequently, extract the aqueous layer with ethyl acetate (3 x 1 L). This compound is expected to partition into the ethyl acetate fraction.
-
Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the ethyl acetate fraction.
-
Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v n-hexane:EtOAc).
-
Collect fractions of a fixed volume (e.g., 50 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc 7:3) and visualization under UV light (254 nm and 365 nm).
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
Concentrate the pooled fractions to obtain a semi-purified extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid to improve peak shape.
-
Procedure:
-
Dissolve the semi-purified extract in a minimal amount of the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set a suitable flow rate (e.g., 10-20 mL/min) and a detection wavelength (e.g., 254 nm).
-
Inject the sample onto the preparative HPLC system.
-
Elute using a linear gradient, for example, starting from 30% ACN in water to 70% ACN in water over 40 minutes.
-
Collect the peak corresponding to this compound based on retention time determined from analytical HPLC runs.
-
Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure this compound.
-
Structure Elucidation
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural elucidation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols: 2-Methoxystypandrone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of 2-Methoxystypandrone in cancer cell line studies is limited in publicly available literature. The following application notes and protocols are primarily based on studies of its close structural analog, 2-Methoxyestradiol (2-ME) , which is expected to have similar mechanisms of action. Researchers should validate these protocols and expected outcomes for this compound in their specific cancer cell line models.
Introduction
This compound is a naturally occurring compound with potential as an anticancer agent. While specific studies on this compound are emerging, research on its analog, 2-Methoxyestradiol (2-ME), has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines. These effects are mediated through the disruption of microtubule function, induction of cell cycle arrest, and modulation of key signaling pathways involved in cancer cell survival and proliferation. This document provides a summary of the reported effects of 2-ME, which can serve as a valuable guide for investigating the therapeutic potential of this compound.
Data Presentation: Anti-proliferative Activity of 2-Methoxyestradiol (2-ME)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 2-Methoxyestradiol in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| MCF-7 | Breast Cancer | ~1 | Not Specified |
| MDA-MB-435s | Breast Cancer | Not Specified | Not Specified |
| NTUB1 | Urothelial Carcinoma | Not Specified | Not Specified |
| T24 | Urothelial Carcinoma | Not Specified | Not Specified |
| Human Chondrosarcoma Cells | Chondrosarcoma | Dose-dependent cytotoxicity | Time- and dose-dependent |
| MG63 | Osteosarcoma | Dose-dependent inhibition | Time- and dose-dependent |
| HONE-1 | Nasopharyngeal Carcinoma | ~1-10 (for G2/M arrest and apoptosis) | Not Specified |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Not Specified |
| SK-N-SH | Neuroblastoma | Not Specified | Not Specified |
| SH-SY5Y | Neuroblastoma | Not Specified | Not Specified |
Mechanism of Action
Based on studies with 2-Methoxyestradiol, this compound is anticipated to induce cancer cell death through multiple mechanisms:
-
Induction of Apoptosis: 2-ME has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, such as caspase-3 and caspase-9, and modulation of Bcl-2 family proteins.[1]
-
Cell Cycle Arrest: A common effect observed is the arrest of cancer cells in the G2/M phase of the cell cycle, preventing cell division.[2]
-
Modulation of Signaling Pathways: 2-ME influences several key signaling pathways that are often dysregulated in cancer:
-
MAPK Pathway: It can lead to the activation of pro-apoptotic JNK and the modulation of ERK and p38 signaling.[2][3]
-
NF-κB Signaling: this compound has been noted to impair NF-κB signaling, which is crucial for inflammation and cancer cell survival.
-
GSK3β/β-catenin Signaling: It can inactivate GSK3β, leading to the enhancement of β-catenin signaling, which has complex roles in cell fate.
-
HIF-1α Inhibition: 2-ME is known to inhibit Hypoxia-Inducible Factor 1-alpha, a key regulator of tumor angiogenesis.
-
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This protocol is for analyzing the effect of this compound on the expression of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax, p-JNK, JNK, p-ERK, ERK, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways potentially affected by this compound and the general experimental workflows.
Caption: General experimental workflow for assessing the anticancer effects of this compound.
Caption: Potential signaling pathways affected by this compound in cancer cells.
References
- 1. 2-Methoxyestradiol Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of 2-methoxyestradiol-induced apoptosis and G2/M cell-cycle arrest of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of 2-methoxyestradiol-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methoxystypandrone as a potential therapeutic agent for neurodegenerative diseases
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methoxystypandrone (2-MS), a naturally occurring naphthoquinone, has emerged as a promising candidate for the therapeutic intervention of neurodegenerative diseases. Its multifaceted mechanism of action, primarily centered on the modulation of key signaling pathways involved in inflammation, oxidative stress, and neuronal survival, positions it as a molecule of significant interest. These application notes provide a comprehensive overview of 2-MS, its proposed mechanisms, and detailed protocols for its investigation in a research setting.
Background: Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, share common pathological hallmarks, including chronic neuroinflammation, oxidative stress, and neuronal apoptosis. 2-MS has demonstrated potent anti-inflammatory and neuroprotective effects, initially observed in models of acute ischemic stroke, a condition that shares significant pathophysiological overlap with chronic neurodegenerative disorders.[1][2]
Mechanism of Action: The therapeutic potential of this compound in the context of neurodegenerative diseases is attributed to its ability to modulate at least two critical signaling pathways:
-
Inhibition of the NF-κB Signaling Pathway: 2-MS has been shown to block inflammatory responses by impairing the activation of Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB is a master regulator of inflammation, and its chronic activation in the brain contributes to the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2, leading to neuronal damage. By inhibiting NF-κB, 2-MS can effectively dampen this detrimental neuroinflammatory cascade.
-
Modulation of the GSK3β/β-catenin Signaling Pathway: 2-MS promotes neurogenesis and the expression of neuroprotective genes through the inactivation of Glycogen Synthase Kinase 3β (GSK3β).[1][2] Inactivation of GSK3β leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of genes involved in neuronal survival and development, such as Bcl-2.
-
Antioxidant Activity: As a naphthoquinone, 2-MS is also anticipated to possess antioxidant properties, directly scavenging reactive oxygen species (ROS) or inducing the expression of endogenous antioxidant enzymes. This is a crucial aspect of its neuroprotective potential, as oxidative stress is a key driver of neuronal damage in neurodegenerative diseases.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Acute Ischemic Stroke
| Parameter | Treatment Group | Outcome | Reference |
| Neurological Deficit Score | 2-MS (10-100 µg/kg, i.v.) | Ameliorated neurological deficits | [1][2] |
| Brain Infarction Volume | 2-MS (10-100 µg/kg, i.v.) | Significantly reduced infarct volume | [1][2] |
| Oxidative Stress Markers | 2-MS (10-100 µg/kg, i.v.) | Reduced massive oxidative stress | [1][2] |
| Inflammatory Cell Infiltration | 2-MS (10-100 µg/kg, i.v.) | Diminished infiltration of CD11b-positive cells | [1][2] |
| Pro-inflammatory Protein Expression (iNOS, COX-2, p65 NF-κB) | 2-MS (10-100 µg/kg, i.v.) | Decreased upexpression | [1][2] |
| Neurogenesis | 2-MS (10-100 µg/kg, i.v.) | Promoted endogenous neurogenesis | [1][2] |
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for in vitro neuroprotection assays.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
This protocol is designed to assess the protective effects of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., Amyloid-beta 1-42 oligomers, rotenone, or glutamate)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).
-
Following pre-treatment, add the neurotoxin to the wells at a pre-determined toxic concentration.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Western Blot Analysis for Signaling Pathway Components
This protocol details the detection of key proteins in the NF-κB and GSK3β/β-catenin signaling pathways.
Materials:
-
Neuronal cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-GSK3β, anti-GSK3β, anti-β-catenin, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL reagent and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: NF-κB Activation Assay (Immunofluorescence)
This protocol assesses the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Neuronal cells grown on coverslips in a 24-well plate
-
Treatment reagents as in Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-NF-κB p65)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells on coverslips as described in Protocol 1.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 30 minutes.
-
Incubate with the primary antibody for 1 hour.
-
Wash three times with PBST.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal.
Protocol 4: GSK3β Kinase Activity Assay
This protocol measures the enzymatic activity of GSK3β in the presence of this compound.
Materials:
-
Recombinant active GSK3β enzyme
-
GSK3β substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, GSK3β substrate, and various concentrations of this compound.
-
Enzyme Addition: Add the recombinant GSK3β enzyme to initiate the reaction. Include a no-enzyme control.
-
ATP Addition: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of GSK3β inhibition for each concentration of this compound and determine the IC50 value.
Protocol 5: Cellular Antioxidant Activity Assay
This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).
Materials:
-
Neuronal cells in a 96-well plate
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
Oxidative stress inducer (e.g., H2O2)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Probe Loading: Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes.
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H2O2) to the wells.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm over time.
-
Data Analysis: Calculate the percentage reduction in ROS levels in the this compound-treated cells compared to the vehicle-treated, oxidatively stressed cells.
References
Application Notes and Protocols for Testing the Anti-inflammatory Properties of 2-Methoxystypandrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to investigate and validate the anti-inflammatory properties of 2-Methoxystypandrone (2-MS), a natural compound identified as a potent dual inhibitor of Janus kinase 2 (JAK2) and IκB kinase (IKK)[1]. By inhibiting these kinases, 2-MS effectively blocks the STAT3 and NF-κB signaling pathways, which are critical mediators of the inflammatory response[1].
This document outlines detailed protocols for a panel of in vitro assays designed to assess the efficacy of 2-MS in a controlled laboratory setting. The experimental workflow is designed to first screen for general anti-inflammatory activity and then to dissect the specific molecular mechanisms of action.
Experimental Design Overview
The experimental design is structured to systematically evaluate the anti-inflammatory effects of this compound. The workflow begins with a primary screening assay to measure the inhibition of a key inflammatory mediator, nitric oxide. This is followed by secondary assays to quantify the reduction of pro-inflammatory cytokines. Finally, mechanistic studies are outlined to confirm the inhibitory effect of 2-MS on the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.
Key Signaling Pathways in Inflammation
Inflammation is a complex biological response involving multiple signaling cascades. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. It activates Toll-like receptor 4 (TLR4), which triggers downstream signaling pathways, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators.[2][3] this compound has been shown to inhibit the NF-κB pathway by targeting IKK and the JAK/STAT pathway by targeting JAK2.[1]
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 5 x 10^5 cells/mL.[4]
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated time points (e.g., 24 hours for NO and cytokine assays, shorter times for signaling studies).[5]
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat with 2-MS at the desired concentrations for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After treating the cells with 2-MS and LPS for 24 hours, collect 100 µL of the culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[5]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[5] A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatants after 24 hours of treatment with 2-MS and LPS.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[6][7][8]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples and incubate.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to detect the phosphorylation and total protein levels of key signaling molecules.
-
Protocol:
-
After treatment with 2-MS and a shorter LPS stimulation (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.[9][10][11][12]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantitative Real-Time PCR (qPCR) for iNOS and COX-2 mRNA Expression
This method quantifies the mRNA levels of key pro-inflammatory enzymes.
-
Protocol:
-
After treatment with 2-MS and LPS (e.g., 4-8 hours), isolate total RNA from the cells using a suitable kit (e.g., TRIzol).[13]
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[14][15][16][17]
-
The relative gene expression can be calculated using the 2^-ΔΔCt method.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| Vehicle (DMSO) | 98.9 ± 4.8 |
| 1 | 99.2 ± 5.1 |
| 5 | 97.5 ± 4.5 |
| 10 | 96.8 ± 5.3 |
| 20 | 95.1 ± 4.9 |
Table 2: Effect of this compound on Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) |
| Control | 2.1 ± 0.3 |
| LPS (1 µg/mL) | 45.8 ± 3.7 |
| LPS + 2-MS (1 µM) | 38.2 ± 2.9 |
| LPS + 2-MS (5 µM) | 25.6 ± 2.1 |
| LPS + 2-MS (10 µM) | 15.3 ± 1.5 |
| LPS + 2-MS (20 µM) | 8.7 ± 0.9 |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.3 ± 5.1 | 35.2 ± 4.3 |
| LPS (1 µg/mL) | 1250.7 ± 110.4 | 850.6 ± 75.8 |
| LPS + 2-MS (1 µM) | 1025.4 ± 95.3 | 680.1 ± 60.5 |
| LPS + 2-MS (5 µM) | 750.2 ± 68.9 | 450.9 ± 42.1 |
| LPS + 2-MS (10 µM) | 425.8 ± 39.7 | 250.3 ± 23.9 |
| LPS + 2-MS (20 µM) | 180.1 ± 17.5 | 110.7 ± 10.8 |
Table 4: Densitometric Analysis of Western Blot Results (Relative Protein Expression)
| Treatment | p-IκBα / IκBα | p-p65 / p65 | p-p38 / p38 |
| Control | 0.1 ± 0.02 | 0.15 ± 0.03 | 0.2 ± 0.04 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.09 | 1.0 ± 0.11 |
| LPS + 2-MS (10 µM) | 0.4 ± 0.05 | 0.35 ± 0.04 | 0.45 ± 0.06 |
Table 5: Relative mRNA Expression from qPCR Analysis
| Treatment | iNOS (fold change) | COX-2 (fold change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.12 |
| LPS (1 µg/mL) | 25.4 ± 2.8 | 18.9 ± 2.1 |
| LPS + 2-MS (10 µM) | 8.2 ± 0.9 | 6.5 ± 0.7 |
By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively investigate and document the anti-inflammatory properties of this compound and its underlying molecular mechanisms.
References
- 1. This compound inhibits signal transducer and activator of transcription 3 and nuclear factor-κB signaling by inhibiting Janus kinase 2 and IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-bromo-7-methoxychrysin targets NF-κB and FoxM1 to inhibit lung cancer stem cells induced by pro-inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Quantitative Analysis of 2-Methoxystypandrone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the quantitative analysis of 2-Methoxystypandrone, a naphthoquinone with potential therapeutic properties, in biological samples. The protocols outlined herein are designed for researchers in drug discovery and development, providing a framework for sample preparation, analytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and method validation. The included information is essential for accurate pharmacokinetic and pharmacodynamic studies of this compound.
Introduction
This compound is a naturally occurring naphthoquinone that has demonstrated significant biological activity, including the inhibition of key signaling pathways implicated in cancer and inflammation. Specifically, it has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway and the IκB kinase (IKK)/nuclear factor-κB (NF-κB) pathway.[1] Accurate quantification of this compound in biological matrices such as plasma and serum is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental to its development as a therapeutic agent. This document presents a comprehensive LC-MS/MS method for this purpose.
Signaling Pathways of this compound
This compound exerts its biological effects by targeting key nodes in cellular signaling cascades. Understanding these pathways is critical for interpreting pharmacokinetic and pharmacodynamic data.
Analytical Method: LC-MS/MS
A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed for the quantification of this compound in biological matrices.
Experimental Workflow
The overall workflow for the analysis of this compound in biological samples is depicted below.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma or serum samples, which can interfere with the analysis.
Protocol:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 261.07 (M+H)⁺ |
| Product Ions (m/z) | To be determined by infusion of a standard solution. Likely fragments would involve the loss of acetyl or methoxy groups. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The developed analytical method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[2][3][4][5] Key validation parameters are summarized below.
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix. |
| Accuracy | The closeness of the determined value to the nominal concentration. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |
| Precision | The closeness of repeated individual measures of an analyte. | The precision determined at each concentration level should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision within specified limits. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentrations. |
Data Presentation
All quantitative data from validation and sample analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 4: Example of a Calibration Curve Data Summary
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.10 | 102.0 |
| 10 | 9.95 | 99.5 |
| 50 | 52.5 | 105.0 |
| 100 | 98.7 | 98.7 |
| 500 | 490.5 | 98.1 |
| 1000 | 1015 | 101.5 |
Table 5: Example of Accuracy and Precision Data Summary
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 1.05 | 105.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 |
| Medium | 75 | 78.1 | 104.1 | 4.5 |
| High | 750 | 735.8 | 98.1 | 3.1 |
Conclusion
The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper validation of this method will ensure the generation of high-quality data, which is essential for advancing the preclinical and clinical development of this promising therapeutic candidate. The detailed protocols and validation guidelines presented here serve as a comprehensive resource for researchers in the field.
References
- 1. This compound inhibits signal transducer and activator of transcription 3 and nuclear factor-κB signaling by inhibiting Janus kinase 2 and IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
Application Notes and Protocols for the Administration of 2-Methoxystypandrone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of 2-Methoxystypandrone (2-MS), a naphthoquinone with demonstrated immunomodulatory and neuroprotective effects, in animal research settings. The following protocols and data are intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Overview of this compound
This compound is a naturally occurring compound that has garnered interest for its potential therapeutic applications. In preclinical studies, it has been shown to exert its effects through the modulation of key signaling pathways, including the NF-κB and Wnt/β-catenin pathways. These mechanisms are implicated in inflammatory responses and neurogenesis, respectively, making 2-MS a promising candidate for investigation in models of ischemic stroke and other neurological disorders.
Data Presentation
Due to the limited publicly available in vivo pharmacokinetic and toxicology data for this compound, this section provides a summary of the known administration parameters from a key study and general toxicity information for related naphthoquinone compounds to guide initial experimental design.
Table 1: this compound Administration Parameters in a Mouse Model of Ischemic Stroke
| Parameter | Value | Animal Model | Source |
| Route of Administration | Intravenous (IV) | Mice (MCAO model) | [1] |
| Dosage Range | 10 - 100 µg/kg | Mice (MCAO model) | [1] |
| Vehicle | Not explicitly stated | - | - |
| Frequency of Dosing | Single dose | Mice (MCAO model) | [1] |
Table 2: General Acute Toxicity of Naphthoquinone Derivatives in Mice
| Compound | LD50 / MTD | Route | Animal Model | Source |
| Naphthoquinone derivative 1 | >2000 mg/kg (potential kidney damage at this dose) | Oral | Mice | [2] |
| Naphthoquinone derivative 2 | ~81 mg/kg | Intraperitoneal | Mice |
Note: The toxicity of naphthoquinones can vary significantly based on their specific chemical structure. The data in Table 2 should be used as a preliminary guide, and it is imperative to conduct dose-ranging and toxicity studies for this compound specifically.
Experimental Protocols
Formulation of this compound for Intravenous Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous injection in mice.
Background: As a hydrophobic molecule, this compound is not readily soluble in aqueous solutions like saline. Therefore, a co-solvent system is necessary to achieve a clear and stable solution for intravenous administration. Dimethyl sulfoxide (DMSO) is a common solvent for such compounds in preclinical research.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution should be determined based on the highest final dose to be administered and the maximum tolerable volume of DMSO for the animals. For example, to achieve a final dose of 100 µg/kg in a 25g mouse with an injection volume of 100 µL, a stock concentration of 25 µg/mL would be needed. However, a more concentrated stock is recommended to minimize the final DMSO percentage. A 1 mg/mL stock solution is a reasonable starting point.
-
Vortex or gently warm the solution to ensure complete dissolution. Visually inspect for any particulate matter.
-
-
Working Solution Preparation (Dilution):
-
On the day of the experiment, dilute the this compound stock solution with sterile saline to the desired final concentration.
-
Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid toxicity. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, you would perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of sterile saline), resulting in a final DMSO concentration of 1%.
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.
-
-
Final Preparation for Injection:
-
Draw the required volume of the working solution or vehicle control into a sterile syringe fitted with an appropriate needle.
-
Ensure there are no air bubbles in the syringe.
-
Intravenous Administration Protocol in Mice
Objective: To administer this compound intravenously to mice via the lateral tail vein.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile gauze
-
Sharps container
-
Prepared syringe with this compound solution or vehicle control
Protocol:
-
Animal Preparation:
-
Gently restrain the mouse in a suitable device, ensuring the tail is accessible.
-
To promote vasodilation and improve visualization of the tail veins, warm the tail using a heat lamp or a warming pad. Be cautious to avoid overheating the animal.
-
-
Injection Site Preparation:
-
Wipe the tail with a 70% alcohol wipe to clean the injection site.
-
-
Injection Procedure:
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
The recommended maximum volume for a bolus intravenous injection in mice is typically 5 mL/kg.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of this compound in Ischemic Stroke.
Experimental Workflow
Caption: Workflow for this compound Administration.
Important Considerations
-
Solubility: The primary challenge in administering this compound is its low aqueous solubility. It is critical to ensure the compound is fully dissolved in the vehicle before administration to prevent embolism. A small pilot study to confirm the solubility and stability of the formulation at the desired concentration is highly recommended.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Controls: The inclusion of a vehicle control group is mandatory to distinguish the effects of this compound from those of the solvent.
By following these application notes and protocols, researchers can effectively and responsibly administer this compound in animal studies to further elucidate its therapeutic potential.
References
- 1. Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic studies in mice of two new thioxanthenones (183577 and 232759) that showed preferential solid tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Bioactivity of 2-Methoxystypandrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxystypandrone (2-MSP) is a naturally occurring naphthoquinone that has garnered significant interest for its therapeutic potential. Preclinical studies have demonstrated its efficacy as an anti-cancer, anti-inflammatory, and neuroprotective agent. The primary mechanism of action of 2-MSP involves the dual inhibition of Janus kinase 2 (JAK2) and IκB kinase (IKK), leading to the suppression of the STAT3 and NF-κB signaling pathways, respectively.[1] These pathways are crucial regulators of cellular processes such as proliferation, survival, inflammation, and immunity, and their dysregulation is frequently implicated in various diseases, including cancer and chronic inflammatory conditions.
These application notes provide detailed protocols for researchers to assess the bioactivity of 2-MSP in three key areas: anti-cancer effects, anti-inflammatory properties, and antimicrobial activity.
Section 1: Anti-Cancer Bioactivity Assays
The anti-cancer potential of 2-MSP can be evaluated through a series of in vitro assays designed to measure its effects on cancer cell viability, apoptosis, and the underlying signaling pathways.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., DU-145, PC-3, A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 2-MSP in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 2-MSP. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of 2-MSP that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data Presentation:
| Concentration of 2-MSP (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 3.8 |
| 2.5 | 65.7 ± 5.1 |
| 5 | 48.3 ± 4.2 |
| 10 | 25.1 ± 3.5 |
| 20 | 10.9 ± 2.1 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by staining for phosphatidylserine translocation to the outer cell membrane (Annexin V-FITC) and plasma membrane integrity (Propidium Iodide - PI).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-MSP (e.g., IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC negative and PI negative: Live cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative and PI positive: Necrotic cells
-
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 2-MSP (IC₅₀) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.9 |
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect the levels of specific proteins involved in the STAT3 and NF-κB signaling pathways to confirm the mechanism of action of 2-MSP.
Protocol:
-
Protein Extraction: Treat cells with 2-MSP for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, p-IKKβ, IKKβ, p-IκBα, IκBα, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation:
| Protein | Vehicle Control (Relative Density) | 2-MSP Treated (Relative Density) |
| p-JAK2/JAK2 | 1.00 ± 0.08 | 0.35 ± 0.05 |
| p-STAT3/STAT3 | 1.00 ± 0.09 | 0.28 ± 0.04 |
| p-IKKβ/IKKβ | 1.00 ± 0.07 | 0.41 ± 0.06 |
| p-IκBα/IκBα | 1.00 ± 0.11 | 0.32 ± 0.07 |
Experimental Workflow for In Vitro Anti-Cancer Assays
Caption: Workflow for in vitro anti-cancer bioactivity assessment of 2-MSP.
Caption: Workflow for carrageenan-induced paw edema assay.
Section 3: Antimicrobial Bioactivity Assay
The antimicrobial potential of 2-MSP can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.
Broth Microdilution Assay for MIC Determination
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of 2-MSP in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of 2-MSP in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include the following controls in each plate:
-
Positive control: Broth with inoculum only.
-
Negative control: Broth only.
-
Solvent control: Broth with inoculum and the highest concentration of the solvent used.
-
Standard antibiotic control: A known antibiotic (e.g., ciprofloxacin) as a reference.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of 2-MSP that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation:
| Microorganism | 2-MSP MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 | 0.25 |
| Escherichia coli ATCC 25922 | 32 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | 64 | 0.5 |
| Candida albicans ATCC 90028 | 8 | 0.125 |
References
Application Notes and Protocols: Evaluating the Effect of 2-Methoxystypandrone on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the effects of 2-Methoxystypandrone, a naphthoquinone with known antioxidant activities, on cellular oxidative stress.[1] The following protocols and methodologies are designed to enable researchers to quantify key markers of oxidative stress and elucidate the underlying signaling pathways modulated by this compound.
Measurement of Reactive Oxygen Species (ROS)
The direct measurement of intracellular ROS is a fundamental step in assessing the pro-oxidant or antioxidant potential of this compound.
Cellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Principle: DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][3] The fluorescence intensity is proportional to the level of intracellular ROS.
Experimental Protocol:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining:
-
Remove the treatment medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[2]
-
-
Measurement:
-
Data Analysis: Express the ROS levels as a fold change relative to the vehicle control.
Mitochondrial Superoxide Detection using MitoSOX Red
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria. It is oxidized by superoxide to a red fluorescent product, allowing for the specific detection of mitochondrial ROS.[4][5]
Experimental Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as for the DCFH-DA assay.
-
Staining:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Incubate the cells with 5 µM MitoSOX Red in Hanks' Balanced Salt Solution (HBSS) for 10-30 minutes at 37°C, protected from light.[5]
-
-
Measurement:
-
Wash the cells gently three times with warm PBS.
-
Measure the red fluorescence using a fluorescence microscope or flow cytometer. For fluorometric measurement, use an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.
-
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control.
Data Presentation: ROS Measurement
| Assay | Parameter Measured | Example Treatment Groups | Expected Outcome with this compound (Hypothetical) |
| DCFH-DA | Total Cellular ROS | Vehicle, this compound (1, 5, 10 µM), H₂O₂ | Dose-dependent decrease in fluorescence intensity |
| MitoSOX Red | Mitochondrial Superoxide | Vehicle, this compound (1, 5, 10 µM), Antimycin A | Dose-dependent decrease in red fluorescence |
Experimental Workflow for ROS Detection
Caption: Workflow for measuring cellular and mitochondrial ROS.
Assessment of Antioxidant Enzyme Activity
Evaluating the activity of primary antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can reveal if this compound enhances the cell's endogenous antioxidant defenses.
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay measures the inhibition of the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide anions generated by a xanthine/xanthine oxidase system. SOD in the sample competes for superoxide, thus inhibiting the colorimetric reaction.[6][7][8][9] The degree of inhibition is proportional to the SOD activity.
Experimental Protocol:
-
Sample Preparation:
-
Treat cells with this compound as previously described.
-
Harvest cells and prepare a cell lysate by homogenization in a suitable buffer on ice.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Assay Procedure (using a commercial kit is recommended):
-
Prepare a standard curve using the provided SOD standard.
-
In a 96-well plate, add the cell lysate, xanthine solution, and the tetrazolium salt solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at 37°C for 20 minutes.[9]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).[9]
-
Data Analysis: Calculate the percentage of inhibition for each sample and determine the SOD activity from the standard curve. Normalize the activity to the protein concentration (U/mg protein).
Catalase (CAT) Activity Assay
Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample. The rate of H₂O₂ disappearance is monitored spectrophotometrically by the decrease in absorbance at 240 nm.[10]
Experimental Protocol:
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Procedure:
-
In a UV-transparent cuvette or microplate, add a phosphate buffer (pH 7.0) and the cell lysate.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over several minutes.
-
Data Analysis: Calculate the rate of H₂O₂ decomposition using the extinction coefficient of H₂O₂. Express catalase activity as U/mg protein.
Glutathione Peroxidase (GPx) Activity Assay
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to GPx activity.[6][10]
Experimental Protocol:
-
Sample Preparation: Prepare cell lysates as described for the SOD assay.
-
Assay Procedure:
-
In a 96-well plate, add the cell lysate, glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
-
Measurement: Measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate GPx activity based on the rate of NADPH consumption and normalize to protein concentration (U/mg protein).
Data Presentation: Antioxidant Enzyme Activity
| Enzyme | Assay Principle | Example Treatment Groups | Expected Outcome with this compound (Hypothetical) |
| SOD | Inhibition of tetrazolium salt reduction | Vehicle, this compound (1, 5, 10 µM) | Dose-dependent increase in SOD activity (U/mg protein) |
| CAT | H₂O₂ decomposition (A₂₄₀) | Vehicle, this compound (1, 5, 10 µM) | Dose-dependent increase in CAT activity (U/mg protein) |
| GPx | NADPH oxidation (A₃₄₀) | Vehicle, this compound (1, 5, 10 µM) | Dose-dependent increase in GPx activity (U/mg protein) |
Quantification of Lipid Peroxidation
Lipid peroxidation is a key indicator of oxidative damage to cell membranes. Measuring its byproducts, such as Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE), provides a reliable assessment of this damage.[11][12]
Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA
Principle: The TBARS assay is a widely used method to estimate MDA levels. Under high temperature and acidic conditions, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct that can be measured colorimetrically.[13]
Experimental Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates as described previously.
-
Reaction:
-
Mix the sample with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).
-
Heat the mixture at 90-100°C for 60 minutes.[13]
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.[13]
-
-
Data Analysis: Quantify MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane) and normalize to protein concentration.
4-Hydroxynonenal (4-HNE) ELISA
Principle: This is a competitive ELISA for the quantitative measurement of 4-HNE-protein adducts. 4-HNE in the sample competes with 4-HNE coated on the microplate for binding to a specific primary antibody. The signal is inversely proportional to the amount of 4-HNE in the sample.[12]
Experimental Protocol (following a commercial kit is recommended):
-
Sample Preparation: Prepare cell lysates as previously described.
-
Assay Procedure:
-
Add standards and samples to the 4-HNE-coated wells.
-
Add the anti-4-HNE primary antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add an HRP-conjugated secondary antibody, incubate, and wash.
-
Add a substrate solution (e.g., TMB) and incubate to develop color.
-
Stop the reaction and measure absorbance at 450 nm.
-
-
Data Analysis: Calculate the 4-HNE concentration from the standard curve and normalize to protein content.
Data Presentation: Lipid Peroxidation Markers
| Marker | Assay Method | Example Treatment Groups | Expected Outcome with this compound (Hypothetical) |
| MDA | TBARS Assay | Vehicle, this compound (1, 5, 10 µM), Oxidative Stressor | Dose-dependent decrease in MDA levels (nmol/mg protein) |
| 4-HNE | Competitive ELISA | Vehicle, this compound (1, 5, 10 µM), Oxidative Stressor | Dose-dependent decrease in 4-HNE levels (ng/mg protein) |
Elucidation of Signaling Pathways
Understanding the molecular mechanisms by which this compound exerts its effects is crucial. The Nrf2 and MAPK signaling pathways are key regulators of the cellular response to oxidative stress.[14][15][16]
Nrf2 Signaling Pathway
Principle: Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes (e.g., HO-1, NQO1).[17][18][19] Evaluating the activation of this pathway can be done by measuring Nrf2 nuclear translocation and the expression of its target genes.
Experimental Protocol (Western Blot for Nrf2 Translocation):
-
Cell Treatment and Fractionation:
-
Treat cells with this compound.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Western Blot:
-
Separate nuclear and cytoplasmic protein fractions by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
-
-
Data Analysis: Quantify the band intensity of Nrf2 in the nuclear fraction and normalize to the nuclear loading control.
Nrf2 Signaling Pathway Diagram
Caption: Nrf2 signaling pathway activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Principle: Oxidative stress can activate several MAPK pathways, including ERK, JNK, and p38, which in turn regulate cellular processes like apoptosis and survival.[20][21][22][23] The activation state of these kinases is typically assessed by measuring their phosphorylation levels.
Experimental Protocol (Western Blot for Phospho-MAPKs):
-
Cell Treatment and Lysis:
-
Treat cells with this compound, with or without an oxidative stressor.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
-
Western Blot:
-
Separate total protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 (p-ERK, p-JNK, p-p38).
-
Strip the membranes and re-probe with antibodies for the total forms of each kinase (Total ERK, Total JNK, Total p38) for normalization.
-
-
Data Analysis: For each MAPK, calculate the ratio of the phosphorylated protein to the total protein.
Oxidative Stress and MAPK Signaling
Caption: MAPK signaling in response to oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Involvement of reactive oxygen species in 2-methoxyestradiol-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sm.unife.it [sm.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prometheusprotocols.net [prometheusprotocols.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Peroxidation | Cell Biolabs [cellbiolabs.com]
- 12. Overview of the Lipid Peroxidation Measurements in Patients by the Enzyme-Linked Immunosorbent Assay Specific for the 4-Hydroxynonenal-Protein Adducts (4-HNE-ELISA) [imrpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 16. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 17. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease [mdpi.com]
- 20. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]
- 23. researchgate.net [researchgate.net]
use of 2-Methoxystypandrone in high-throughput screening for drug discovery
Application Note: High-Throughput Screening for Novel Kinase Inhibitors
Topic: Use of 2-Methoxystypandrone in High-Throughput Screening for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity.[1][2] Natural products are a particularly rich source of chemical diversity and have historically yielded numerous therapeutic agents.[3][4] This application note presents a case study on this compound (2-MS), a naphthoquinone isolated from Polygonum cuspidatum, as an example of a potent dual-pathway inhibitor identified through screening methodologies. 2-MS demonstrates significant anti-cancer activity by inhibiting tumor cell growth and survival.[5] Its mechanism of action involves the direct inhibition of Janus kinase 2 (JAK2) and IκB kinase (IKK), which are critical nodes in the STAT3 and NF-κB signaling pathways, respectively.[1][5] Furthermore, 2-MS has been shown to induce mitochondrial reactive oxygen species (ROS), contributing to its cytotoxic effects.[6]
This document provides an overview of an HTS workflow designed to identify such inhibitors, followed by detailed protocols for the characterization and validation of hit compounds like this compound.
Mechanism of Action of this compound
This compound is a potent inhibitor of two crucial signaling pathways frequently dysregulated in oncology:
-
JAK2/STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival.[5] 2-MS directly targets and inhibits the kinase activity of JAK2, a primary upstream kinase responsible for STAT3 activation. This inhibition prevents the phosphorylation and subsequent activation of STAT3, blocking its downstream oncogenic signaling.[5]
-
IKK/NF-κB Pathway: The Nuclear Factor-κB (NF-κB) pathway is a key regulator of inflammation and cell survival.[2][7] 2-MS directly inhibits IκB kinase (IKK), preventing the degradation of the IκB inhibitor and thereby blocking the translocation of NF-κB to the nucleus. This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.[5]
-
Induction of Reactive Oxygen Species (ROS): 2-MS has been observed to increase the levels of mitochondrial ROS. This induction of oxidative stress can trigger apoptotic pathways in cancer cells, contributing to the compound's overall anti-tumor effect.[6]
Data Presentation: Biological Activity of this compound
Quantitative data for this compound's inhibitory activities are summarized below. These values are critical for assessing the potency and selectivity of the compound during the drug discovery process.
| Assay Type | Cell Line / Target | Endpoint | IC50 Value | Reference |
| Cell Growth Inhibition (72h) | Various Human Tumor | Inhibition of Cell Viability | 2.5 - 12.5 µM | [5] |
| JAK2 Kinase Activity | Recombinant JAK2 | Inhibition of Kinase Activity (in vitro) | Target Confirmed | [1][5] |
| IKKβ Kinase Activity | Recombinant IKKβ | Inhibition of Kinase Activity (in vitro) | Target Confirmed | [1][5] |
| STAT3 Phosphorylation (IL-6 induced) | HeLa Cells | Inhibition of P-STAT3 (Y705) | Effective at 20 µM | [5] |
| Mitochondrial ROS Production | Jurkat Cells | Increased MitoSOX Red fluorescence | Significant Effect | [6] |
Visualizations: Workflows and Signaling Pathways
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical HTS workflow for identifying novel kinase inhibitors from a natural product library.
Caption: HTS workflow for inhibitor discovery.
This compound Inhibition of the JAK/STAT Pathway
This diagram shows the mechanism by which 2-MS inhibits STAT3 signaling.
Caption: Inhibition of the JAK2/STAT3 pathway by 2-MS.
This compound Inhibition of the NF-κB Pathway
This diagram illustrates how 2-MS blocks the canonical NF-κB signaling cascade.
Caption: Inhibition of the IKK/NF-κB pathway by 2-MS.
Experimental Protocols
The following protocols are essential for characterizing kinase inhibitors like this compound identified from an HTS campaign.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT-Based)
This assay determines the concentration at which a compound reduces cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, DU-145)[5]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 2-MS in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.[8]
Protocol 2: Western Blotting for STAT3 Phosphorylation
This protocol is used to confirm the inhibition of a specific signaling event within the cell.
Materials:
-
HeLa cells or another responsive cell line
-
6-well cell culture plates
-
This compound
-
Cytokine stimulant (e.g., Interleukin-6, IL-6, 30 ng/mL)[5]
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-P-STAT3 (Y705), anti-STAT3, anti-α-Tubulin (loading control)[5]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Inhibition: Pre-treat cells with varying concentrations of 2-MS (e.g., 0, 5, 10, 20 µM) for 2 hours.[5]
-
Stimulation: Stimulate the cells with IL-6 (30 ng/mL) for 15 minutes.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-P-STAT3) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour. .
-
Wash again and apply ECL substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (α-Tubulin) to ensure equal protein loading.
Protocol 3: Reactive Oxygen Species (ROS) Detection by Flow Cytometry
This protocol measures the generation of mitochondrial ROS using a specific fluorescent probe.
Materials:
-
Jurkat cells or other suspension cell line
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator (5 µM)[6]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat Jurkat cells with 2-MS at the desired concentration for 24 hours.[6] Include an untreated control.
-
Staining: Add MitoSOX Red reagent to the cell suspension to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Washing: Wash the cells with warm PBS or HBSS to remove excess probe.
-
Data Acquisition: Resuspend the cells in fresh buffer and analyze immediately on a flow cytometer using the appropriate laser (e.g., 510 nm excitation, ~580 nm emission).
-
Analysis: Gate on the live cell population and quantify the shift in fluorescence intensity in the treated samples compared to the untreated control. The increase in fluorescence indicates a higher level of mitochondrial ROS.[6]
References
- 1. Synthesis of Biotinylated this compound and Identification of JAK2 and IKK as its Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits signal transducer and activator of transcription 3 and nuclear factor-κB signaling by inhibiting Janus kinase 2 and IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of 2-Methoxystypandrone
Welcome to the technical support center for the chemical synthesis of 2-Methoxystypandrone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this potent phytotoxic naphthoquinone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which has the chemical name 6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione.[1] The troubleshooting steps are presented in a question-and-answer format to directly address experimental challenges.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete reaction; Suboptimal reaction temperature; Impure starting materials; Side reactions. | - Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize reaction temperature. Naphthoquinone syntheses can be sensitive to temperature fluctuations.- Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization, distillation).- Identify and minimize side reactions by adjusting stoichiometry or reaction conditions. |
| Formation of Impurities/Side Products | - Over-methylation or demethylation: Incorrect choice of methylating agent or reaction conditions.- Oxidation of sensitive functional groups: Presence of excess oxidant or prolonged reaction times.- Polymerization: Harsh reaction conditions (e.g., high temperature, strong acid/base). | - Use a milder methylating agent or control the stoichiometry carefully.- Employ a controlled oxidation step and monitor the reaction closely.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.- Optimize reaction temperature and use appropriate catalysts to avoid polymerization. |
| Difficulty in Purifying this compound | - Co-elution with impurities: Similar polarity of the desired product and byproducts.- Product instability on silica gel: Decomposition of the naphthoquinone on acidic stationary phases. | - Utilize alternative chromatographic techniques such as preparative HPLC or flash chromatography with different solvent systems.- Consider using a neutral or basic alumina column for chromatography to prevent degradation.- Recrystallization from a suitable solvent system can be an effective final purification step. |
| Inconsistent Reaction Outcomes | Variability in reagent quality; Moisture in the reaction; Fluctuations in reaction temperature. | - Use reagents from a reliable source and test for purity before use.- Ensure all glassware is oven-dried and reactions are run under anhydrous conditions, especially for steps involving organometallic reagents.- Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to maintain consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to control include:
-
Temperature: Many steps in naphthoquinone synthesis are temperature-sensitive.
-
Atmosphere: Reactions involving sensitive intermediates should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purity of Reagents: The use of pure starting materials and reagents is crucial for obtaining good yields and minimizing side reactions.
-
Reaction Time: Monitoring the reaction by TLC is important to determine the optimal reaction time and prevent the formation of degradation products.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carbonyls, hydroxyls).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the naphthoquinone.
-
Q4: Are there any specific safety precautions to consider?
A4: Yes. Many reagents used in organic synthesis are toxic, flammable, or corrosive. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle strong acids, bases, and oxidizing agents with care.
-
Naphthoquinones themselves can have biological activity and should be handled with caution.
Experimental Protocols (Hypothetical)
As the detailed experimental protocol from the primary literature confirming the synthesis of this compound is not publicly accessible, a generalized, hypothetical protocol based on common synthetic methods for analogous naphthoquinones is provided below. This is for illustrative purposes only and would require significant optimization.
Step 1: Synthesis of a Substituted Naphthalene Core
A substituted naphthalene core could be synthesized via a Diels-Alder reaction between a suitable benzoquinone and a diene, followed by aromatization.
Step 2: Functional Group Introduction
Functional groups such as the acetyl and methoxy groups would be introduced onto the naphthalene core. This could involve Friedel-Crafts acylation to introduce the acetyl group and a nucleophilic aromatic substitution or methylation of a hydroxyl group to introduce the methoxy group.
Step 3: Oxidation to the Naphthoquinone
The substituted naphthalene would then be oxidized to the corresponding 1,4-naphthoquinone using a suitable oxidizing agent, such as chromium trioxide or ceric ammonium nitrate.
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis of this compound.
References
Technical Support Center: 2-Methoxystypandrone Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Methoxystypandrone.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield of Crude Extract
A common challenge in natural product extraction is a lower-than-expected yield of the crude extract. Several factors throughout the experimental workflow can contribute to this issue.
| Potential Cause | Recommended Solution |
| Improper Sample Preparation | Ensure the plant material (Polygonum cuspidatum roots) is thoroughly dried to prevent enzymatic degradation. Grind the dried material into a fine powder to maximize the surface area for solvent penetration. |
| Suboptimal Solvent Selection | This compound is a naphthoquinone, and literature suggests it is found in the ethyl acetate fraction of Polygonum cuspidatum extracts. Solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are suitable.[1] Consider performing small-scale extractions with different solvents to determine the most effective one for your specific plant material. |
| Insufficient Extraction Time or Temperature | For maceration, ensure a sufficient soaking time with regular agitation. For Soxhlet or reflux extractions, ensure an adequate number of extraction cycles or a sufficient duration at a controlled temperature that does not degrade the compound. |
| Poor Solvent-to-Solid Ratio | An inadequate volume of solvent may not be sufficient to dissolve the target compound. Experiment with different solvent-to-solid ratios to find the optimal balance between yield and solvent consumption. |
Issue 2: Impurities in the Purified Fractions
The presence of impurities after purification can affect downstream applications and analytical results.
| Potential Cause | Recommended Solution |
| Incomplete Separation during Chromatography | Optimize the mobile phase for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) can improve separation. Monitor fractions closely using Thin Layer Chromatography (TLC). |
| Compound Degradation on Silica Gel | Standard silica gel can be slightly acidic, which may cause degradation of sensitive compounds. Consider using neutralized silica gel or an alternative stationary phase like alumina. |
| Co-elution of Structurally Similar Compounds | If impurities persist after column chromatography, preparative High-Performance Liquid Chromatography (HPLC) can provide higher resolution. A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is a common choice for purifying phenolic compounds. |
Issue 3: Difficulty with Solvent Removal
Efficiently removing the extraction solvent is crucial for obtaining a concentrated, usable extract.
| Potential Cause | Recommended Solution |
| High Boiling Point of Solvent | For high-boiling point solvents like DMSO, consider alternative extraction solvents with lower boiling points if possible. If not, use a high-vacuum pump with a rotary evaporator and a suitable temperature that does not degrade the compound. |
| Azeotrope Formation | Some solvent mixtures can form azeotropes, making complete separation by simple distillation difficult. Consult azeotrope tables and consider adding a third solvent to break the azeotrope if necessary. |
| Compound Instability at High Temperatures | Use a rotary evaporator at a controlled, low temperature to remove the solvent. For highly sensitive compounds, consider freeze-drying (lyophilization) if the compound is dissolved in a suitable solvent like water or a mixture of water and a miscible organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound is a naturally occurring naphthoquinone.[1] It can be isolated from the roots of Polygonum cuspidatum (also known as Reynoutria japonica).[1]
Q2: What are the known biological activities of this compound?
A2: this compound has been shown to exhibit antioxidant activities.[1] Research has also indicated its role in modulating inflammatory responses by impairing NF-κB signaling and promoting neurogenesis through the β-catenin signaling pathway.[1]
Q3: Which solvents are most effective for extracting this compound?
A3: this compound is soluble in a range of organic solvents. Chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are reported to be suitable solvents.[1] The choice of solvent can significantly impact the extraction efficiency, and small-scale trials are recommended to determine the optimal solvent for your specific experimental conditions.
Q4: What are the recommended storage conditions for this compound?
A4: As a powdered solid, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to keep it in a tightly sealed container at low temperatures.
Q5: What analytical methods can be used to identify and quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.[2]
Experimental Protocols
The following are generalized protocols that can be adapted for the extraction and purification of this compound. Optimization of these protocols is recommended for achieving the best results.
Protocol 1: Soxhlet Extraction
-
Preparation: Place 50g of finely powdered, dried Polygonum cuspidatum root into a cellulose extraction thimble.
-
Extraction: Place the thimble in a Soxhlet extractor. Add 500 mL of ethyl acetate to the round-bottom flask. Heat the solvent to reflux and allow the extraction to proceed for 6-8 hours.
-
Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the round-bottom flask using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Mix 20g of finely powdered, dried Polygonum cuspidatum root with 200 mL of ethanol in a flask.
-
Extraction: Place the flask in an ultrasonic bath. Set the temperature (e.g., 40-60°C) and sonicate for a specified time (e.g., 30-60 minutes).
-
Separation: After extraction, separate the solid material from the solvent by filtration or centrifugation.
-
Concentration: Remove the solvent from the supernatant using a rotary evaporator to yield the crude extract.
Protocol 3: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.
-
Concentration: Combine the fractions containing the purified this compound and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
Technical Support Center: 2-Methoxystypandrone for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxystypandrone (2-MS) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for in vivo studies?
A1: The effective dosage of this compound can vary depending on the animal model and the specific research question. In a murine model of acute ischemic stroke, intravenous (i.v.) administration of 2-MS at doses ranging from 10 to 100 μg/kg has been shown to be effective in ameliorating neurological deficits and brain infarction.[1] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental setup.
Q2: What is the appropriate route of administration for this compound in vivo?
A2: Currently, the published in vivo research has utilized intravenous (i.v.) injection for the administration of this compound.[1] This route ensures immediate bioavailability. The choice of administration route should be guided by the experimental design, the target organ, and the pharmacokinetic properties of the compound.
Q3: What is the mechanism of action of this compound?
A3: this compound has been shown to exert its effects through the modulation of key signaling pathways. It can block inflammatory responses by impairing NF-κB signaling.[1] Additionally, it promotes neurogenesis by inactivating GSK3β, which in turn enhances β-catenin signaling.[1]
Q4: What are the known toxic effects or LD50 of this compound?
A4: As of the latest available information, a specific LD50 value or a comprehensive toxicology report for this compound has not been published. The study by Kuo et al. (2014) in a mouse model of ischemic stroke did not report any overt toxic effects at the tested doses of 10-100 μg/kg.[1] However, it is imperative for researchers to conduct their own safety and toxicity assessments as part of their experimental protocol.
Quantitative Data Summary
For ease of comparison, the following table summarizes the quantitative data available from the key in vivo study.
| Parameter | Value | Animal Model | Source |
| Effective Dosage Range | 10 - 100 µg/kg | Mice (acute ischemic stroke) | [1] |
| Route of Administration | Intravenous (i.v.) | Mice (acute ischemic stroke) | [1] |
Experimental Protocols
Below is a detailed methodology for intravenous administration of this compound in mice, adapted from standard procedures.
Protocol: Intravenous (Tail Vein) Injection of this compound in Mice
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline, DMSO, or a combination thereof; requires optimization)
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol
-
Sterile gauze pads
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable, sterile vehicle at the desired concentration. Note: Solubility and stability of the compound in the chosen vehicle should be determined prior to the experiment. The final solution must be sterile and suitable for intravenous injection.
-
-
Animal Preparation:
-
Place the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, which facilitates injection.
-
Secure the mouse in a restrainer, allowing access to the tail.
-
-
Injection Site Preparation:
-
Wipe the tail gently with a 70% ethanol-soaked gauze pad to clean the injection site and improve visualization of the lateral tail veins.
-
-
Injection:
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).
-
Once the needle is in the vein, a small flash of blood may be visible in the hub of the syringe.
-
Slowly inject the this compound solution. There should be no resistance during injection. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In such a case, withdraw the needle and re-attempt the injection at a more proximal site on the tail.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Difficulty visualizing the tail vein | Insufficient vasodilation. | Ensure the mouse is adequately warmed using a heat lamp or warming pad. |
| Resistance during injection or formation of a subcutaneous bleb | The needle is not correctly positioned in the vein. | Withdraw the needle and re-attempt the injection at a more proximal site. Ensure the needle is inserted at a shallow angle. |
| Precipitation of the compound in the injection solution | Poor solubility of this compound in the chosen vehicle. | Optimize the vehicle. This may involve using a co-solvent like DMSO (ensure final concentration is non-toxic) or a surfactant. Prepare fresh solutions before each experiment. |
| Adverse reaction in the animal post-injection (e.g., lethargy, seizures) | Potential toxicity of the compound or vehicle at the administered dose. | Immediately cease the experiment for that animal and provide supportive care. Re-evaluate the dosage and the vehicle used. Conduct a dose-escalation study to determine the maximum tolerated dose. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by this compound.
References
troubleshooting 2-Methoxystypandrone instability in cell culture media
Welcome to the technical support center for 2-Methoxystypandrone (2-MSP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of 2-MSP in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MSP) and what are its known cellular targets?
This compound is a naphthoquinone compound.[1] It has been identified as a potent dual inhibitor of the JAK2/STAT3 and IKK/NF-κB signaling pathways.[2]
Q2: I'm observing lower than expected activity of 2-MSP in my cell-based assays. Could the compound be unstable in my cell culture medium?
Yes, this is a strong possibility. Naphthoquinones, the chemical class to which 2-MSP belongs, are known to be reactive and can be unstable in aqueous solutions like cell culture media.[3][4] Several factors in standard cell culture conditions can contribute to its degradation, leading to a decrease in the effective concentration and thereby reduced biological activity.
Q3: What are the primary factors that could be causing 2-MSP instability in my cell culture experiments?
Several factors can contribute to the degradation of 2-MSP in cell culture media:
-
Reaction with Media Components: Cell culture media are rich in nucleophiles, such as amino acids (e.g., cysteine, lysine) and thiols (e.g., glutathione from serum). Naphthoquinones are susceptible to Michael-type addition reactions with these nucleophiles, leading to the formation of adducts and loss of the parent compound.[5][6][7]
-
pH of the Medium: The typical pH of cell culture media (around 7.2-7.4) can influence the stability of naphthoquinones.[8][9] Alkaline conditions can promote degradation.
-
Light Exposure: Some quinone derivatives are sensitive to light and can undergo photodegradation. It is advisable to minimize the exposure of 2-MSP stock solutions and treated cultures to direct light.
-
Redox Cycling: Naphthoquinones can undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and potential degradation of the compound.[5] Components in the media can influence these reactions.
-
Enzymatic Degradation: If using serum-containing media, enzymes present in the serum could potentially metabolize 2-MSP.
Q4: How can I determine if 2-MSP is degrading in my specific experimental setup?
The most direct way to assess the stability of 2-MSP in your cell culture medium is to perform a stability study. This involves incubating 2-MSP in your complete cell culture medium (including serum and other supplements) under your experimental conditions (e.g., 37°C, 5% CO2) and quantifying the concentration of the parent compound over time using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A significant decrease in the concentration of 2-MSP over the time course of your experiment is a clear indicator of instability.
Troubleshooting Guides
Issue: Reduced or Inconsistent Biological Activity of 2-MSP
If you are observing lower or more variable than expected effects of 2-MSP in your experiments, it is crucial to investigate its stability.
Troubleshooting Workflow:
Figure 1. A logical workflow for troubleshooting inconsistent 2-MSP activity.
Experimental Protocols
Protocol 1: Assessing the Stability of 2-MSP in Cell Culture Media
Objective: To quantify the concentration of 2-MSP in complete cell culture medium over time to determine its stability under experimental conditions.
Materials:
-
This compound (2-MSP)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of 2-MSP in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the 2-MSP stock solution in your complete cell culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Incubation: Aliquot the working solution into sterile, low-binding tubes or wells. Place them in the cell culture incubator under the same conditions as your experiments.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The "0 hour" sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of intact 2-MSP.
Data Presentation:
Table 1: Example Stability Data for 2-MSP in Cell Culture Medium at 37°C
| Time (hours) | 2-MSP Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 2 | 8.5 | 85 |
| 4 | 7.0 | 70 |
| 8 | 5.0 | 50 |
| 24 | 1.5 | 15 |
| 48 | <0.1 | <1 |
Note: This is example data and actual results may vary depending on the specific cell culture medium and conditions.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for 2-MSP Quantification
Objective: To provide a starting point for developing an HPLC method to quantify 2-MSP. Method optimization will be required.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Naphthoquinones typically have strong absorbance in the UV region. Monitor at a wavelength determined by a UV scan of 2-MSP (e.g., around 254 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Curve Preparation: Prepare a series of known concentrations of 2-MSP in the mobile phase to generate a standard curve.
-
Sample Preparation: Thaw the samples from the stability study (Protocol 1). Centrifuge to pellet any debris.
-
Injection: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak corresponding to 2-MSP and calculate the concentration in the unknown samples using the standard curve.
Signaling Pathway Diagrams
2-MSP has been shown to inhibit the STAT3 and NF-κB signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
Figure 2. Inhibition of the JAK2/STAT3 signaling pathway by this compound.
Figure 3. Inhibition of the IKK/NF-κB signaling pathway by this compound.
Recommendations for Handling this compound
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions: Prepare fresh working solutions of 2-MSP in cell culture medium immediately before each experiment. Avoid storing diluted solutions in aqueous buffers or media for extended periods.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.
-
Time-Course Experiments: When investigating the effects of 2-MSP, consider performing time-course experiments to account for potential degradation over longer incubation periods. For incubations longer than 8-12 hours, replenishing the medium with fresh 2-MSP may be necessary to maintain a more constant concentration.
-
Serum-Free vs. Serum-Containing Media: Be aware that the stability of 2-MSP may differ between serum-free and serum-containing media due to the presence of reactive species in serum. If possible, assess stability in the specific medium you are using.
-
Protect from Light: Minimize the exposure of stock solutions and experimental cultures to direct light. Use amber tubes for storage and keep plates covered when not in the incubator.
By understanding the potential for instability and taking appropriate precautions, researchers can obtain more reliable and reproducible results in their studies with this compound.
References
- 1. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 2. This compound inhibits signal transducer and activator of transcription 3 and nuclear factor-κB signaling by inhibiting Janus kinase 2 and IκB kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Surface chemistry and spectroscopy studies on 1,4-naphthoquinone in cell membrane models using Langmuir monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 7. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals | MDPI [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 2-Methoxystypandrone in Cellular Assays
Welcome to the technical support center for researchers utilizing 2-Methoxystypandrone (2-MSP) in cellular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and understand potential off-target effects of 2-MSP, ensuring the reliability and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
A1: this compound (2-MSP) is a naturally occurring naphthoquinone.[1] Its primary reported mechanisms of action include immunomodulatory effects by blocking inflammatory responses through the impairment of NF-κB signaling. Additionally, 2-MSP has been shown to promote neurogenesis by inactivating GSK3β, which enhances β-catenin signaling.[2]
Q2: What are off-target effects and why are they a concern when using small molecules like 2-MSP?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its desired biological target.[3] These interactions can lead to misleading experimental outcomes, cellular toxicity, or other unforeseen biological responses, complicating data interpretation.[3] Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of modulating the intended target.
Q3: What are the common causes of off-target effects for small molecule inhibitors?
A3: Off-target effects can stem from several factors, including:
-
High Compound Concentration: Using concentrations significantly higher than the on-target binding affinity increases the likelihood of binding to lower-affinity off-target proteins.[4]
-
Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.[4]
-
Structural Similarity of Targets: Small molecules can bind to conserved domains in proteins. For instance, the ATP-binding pocket is similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[4]
Q4: How can I be more confident that the observed effects of 2-MSP in my assay are on-target?
A4: To increase confidence in your results, a multi-faceted approach is recommended:
-
Perform Dose-Response Analysis: The potency of 2-MSP in producing the observed phenotype should align with its potency for engaging its intended target (e.g., inhibition of NF-κB activity).[4]
-
Use a Structurally Unrelated Inhibitor: Employing another inhibitor with a different chemical structure that targets the same pathway can help validate your findings. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[4]
-
Target Overexpression Rescue: Overexpressing the intended target protein may "soak up" the inhibitor, necessitating a higher concentration of 2-MSP to achieve the same effect. This can help confirm target engagement.[4]
-
Use a Negative Control Compound: If available, a structurally similar but inactive analog of 2-MSP can be a powerful tool to demonstrate that the observed effects are not due to non-specific chemical properties.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: High Cytotoxicity Observed at Effective Concentrations
-
Possible Cause: The concentration of 2-MSP being used may be too high, leading to off-target effects and general cellular toxicity.
-
Troubleshooting Steps:
-
Determine the EC50 and CC50: Perform a dose-response curve to determine the effective concentration (EC50) for the desired biological activity and the cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50. A higher SI value indicates a better therapeutic window. Aim to use 2-MSP at concentrations at or below the EC50 and well below the CC50.
-
Optimize Incubation Time: Shortening the incubation time with 2-MSP may reduce cytotoxicity while still allowing for the observation of the desired on-target effect.
-
Issue 2: Inconsistent or Unexpected Phenotypic Results
-
Possible Cause: The observed phenotype may be a result of 2-MSP modulating an unknown off-target protein or pathway.
-
Troubleshooting Steps:
-
Validate with a Secondary Assay: Use an orthogonal assay to confirm the on-target effect. For example, if you are observing inhibition of a downstream event in the NF-κB pathway, confirm that 2-MSP is also inhibiting the nuclear translocation of p65.
-
Employ a Target Knockdown/Knockout Model: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (e.g., components of the NF-κB or β-catenin pathways). If the effect of 2-MSP is diminished in these cells, it provides strong evidence for on-target activity.
-
Consider Kinase Profiling: Since many signaling pathways involve kinases, a broad kinase screen could help identify potential off-target kinase interactions.
-
Issue 3: High Background in Reporter Gene Assays (e.g., Luciferase)
-
Possible Cause: 2-MSP may be directly inhibiting or activating the reporter enzyme (e.g., luciferase) or interfering with the general transcription/translation machinery.
-
Troubleshooting Steps:
-
Use a Different Reporter System: If possible, switch to a different reporter gene, such as a fluorescent protein (e.g., GFP, RFP), to see if the issue persists.[4]
-
Counter-screen with a Control Vector: Transfect cells with a reporter vector driven by a constitutive promoter (e.g., CMV or SV40) that lacks the specific response element for your pathway of interest. This will help determine if 2-MSP is affecting the reporter protein directly or the general cellular machinery.[4]
-
Perform a Cell-Free Reporter Enzyme Assay: Test the effect of 2-MSP on the purified reporter enzyme in a cell-free system to rule out direct inhibition or activation.
-
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Common Cellular Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Reference |
| NF-κB Reporter Assay | HEK293T, THP-1 | 1 - 25 µM | General Guidance |
| β-catenin Reporter Assay | HEK293T | 1 - 25 µM | General Guidance |
| Cytotoxicity (MTT/XTT) | Various | 0.1 - 100 µM | General Guidance |
| Western Blot (p-GSK3β, β-catenin) | Various | 5 - 50 µM | General Guidance |
Note: These are suggested starting ranges. The optimal concentration will be cell-type and assay-dependent and should be determined empirically.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Allow cells to attach overnight.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 2-MSP or vehicle control (e.g., DMSO). Pre-incubate for 1 hour.
-
Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Protocol 2: β-catenin/TCF Reporter Assay
-
Cell Seeding: Seed HEK293T cells as described in Protocol 1.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash) and a Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of 2-MSP or vehicle control.
-
Stimulation (Optional): If studying inhibition of Wnt-induced signaling, stimulate with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021) for 16-24 hours. To study the activation of β-catenin signaling by 2-MSP, no additional stimulation is needed.
-
Lysis and Luminescence Reading: Follow step 5 from Protocol 1.
-
Data Analysis: Follow step 6 from Protocol 1.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing a serial dilution of 2-MSP (e.g., 0.1 to 100 µM) or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: General experimental workflow for cellular assays with 2-MSP.
Caption: Simplified signaling pathways modulated by this compound.
Caption: Troubleshooting logic for unexpected results with 2-MSP.
References
Technical Support Center: Analysis of 2-Methoxystypandrone and its Metabolites
Disclaimer: Analytical methods specifically for the metabolites of 2-Methoxystypandrone are not widely available in published literature. The following troubleshooting guides and experimental protocols are based on general principles for the analysis of naphthoquinones and other small molecules using liquid chromatography-mass spectrometry (LC-MS). Method development and validation will be required for specific application.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for detecting this compound and its potential metabolites?
A1: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended technique. This method offers high sensitivity and selectivity, which is crucial for identifying and quantifying metabolites in complex biological matrices.
Q2: What type of HPLC column is suitable for the separation of this compound and its metabolites?
A2: A reversed-phase C18 column is a good starting point for method development. These columns are effective at separating moderately polar to nonpolar compounds like naphthoquinones.
Q3: What are the expected metabolic transformations for this compound?
A3: As a naphthoquinone, this compound is likely to undergo Phase I metabolism, including hydroxylation, demethylation, and reduction, as well as Phase II metabolism, such as glucuronidation and sulfation.
Q4: How can I improve the ionization of this compound and its metabolites for MS detection?
A4: Electrospray ionization (ESI) is a common and effective ionization technique for this class of compounds. Operating in both positive and negative ion modes is recommended during method development to determine the optimal ionization for the parent compound and its various metabolites. The addition of mobile phase modifiers like formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve ionization efficiency.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Co-elution with interfering compounds. | 1. Replace the column or use a guard column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample or reduce the injection volume. 4. Optimize the gradient elution to improve separation. |
| Low Sensitivity / No Peak Detected | 1. Suboptimal ionization parameters. 2. Inefficient sample extraction. 3. Analyte degradation. 4. Incorrect mass transitions (for MRM mode). | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes. 2. Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). 3. Ensure proper sample storage and handling to prevent degradation. 4. Perform a product ion scan to identify the most intense and stable fragment ions for multiple reaction monitoring (MRM). |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample. 3. Electronic noise. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve sample cleanup procedures or use a divert valve to direct the early-eluting, unretained components to waste. 3. Ensure proper grounding of the MS instrument. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column aging. | 1. Check for leaks in the LC system and ensure the pump is properly primed. 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a stable temperature. 4. Equilibrate the column sufficiently before each run and monitor column performance over time. |
Experimental Protocols
General Method Development for LC-MS/MS Analysis
This protocol provides a starting point for developing a robust analytical method for this compound and its metabolites.
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC Conditions (Example)
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Example)
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative (separate runs during development).
-
Scan Mode: Full scan (for initial metabolite identification) and Multiple Reaction Monitoring (MRM) (for quantification).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimize for the specific instrument.
Quantitative Data Summary (Hypothetical)
The following table illustrates how quantitative data for this compound and its potential metabolites could be presented.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | 6.2 | 261.08 | 218.06 | 0.5 | 1.5 | 92.3 |
| Hydroxylated Metabolite | 5.4 | 277.08 | 234.06 | 0.8 | 2.4 | 88.1 |
| Glucuronide Conjugate | 4.1 | 437.11 | 261.08 | 1.2 | 3.6 | 81.5 |
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites.
Caption: Hypothetical metabolic pathway of this compound.
Technical Support Center: Method Refinement for Studying 2-Methoxystypandrone's Effect on BBB Permeability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the effects of 2-Methoxystypandrone (2-MS) on Blood-Brain Barrier (BBB) permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on the BBB?
A1: this compound (2-MS) is a naphthoquinone that has demonstrated immunomodulatory and neuroprotective effects.[1][2] In the context of cerebral ischemic/reperfusion injury in mice, 2-MS has been shown to preserve the integrity of the BBB.[1][2] It works by reducing inflammation and oxidative stress, which are key factors in BBB breakdown following injuries like a stroke.[1][2]
Q2: What is the proposed mechanism of action for 2-MS in protecting the BBB?
A2: 2-MS is believed to protect the BBB through two primary signaling pathways. Firstly, it blocks inflammatory responses by inhibiting the NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory mediators.[1][2] Secondly, it promotes neuroprotective gene and protein expression by inactivating GSK3β, leading to the upregulation of β-catenin signaling.[1][2]
Q3: What are the primary experimental models used to study the effects of compounds like 2-MS on the BBB?
A3: The two most common approaches are in vitro and in vivo models.[3]
-
In vitro models: These typically involve culturing brain microvascular endothelial cells (BMECs) on semi-permeable membranes (e.g., Transwell inserts) to form a monolayer that mimics the BBB.[4][5][6][7] These models are cost-effective and useful for mechanistic studies.[3][7]
-
In vivo models: These involve using animal models, often rodents, to study the BBB in a complete physiological system.[8] These models are essential for understanding the complex interactions within the neurovascular unit but are more laborious and expensive.[3][8]
Troubleshooting Guides
In Vitro BBB Models (Transwell Assay)
| Problem / Question | Potential Cause(s) | Troubleshooting Solution(s) |
| Q4: My Transendothelial Electrical Resistance (TEER) values are consistently low or do not form a stable monolayer. | 1. Suboptimal Cell Seeding Density: Too few cells will not form a confluent monolayer. 2. Poor Cell Adherence: The coating on the Transwell insert may be inadequate.[9][10][11] 3. Cell Culture Conditions: Media composition, pH, or temperature may not be optimal. 4. Cell Viability Issues: Cells may be stressed or dying. | 1. Optimize cell seeding density. For bEnd.3 cells, a density of 80,000 cells/insert has been suggested.[9] 2. Ensure proper coating of inserts with materials like fibronectin, collagen, or Matrigel.[9][12] 3. Use appropriate, pre-warmed culture media and maintain stable incubator conditions. 4. Check cell viability with a Trypan Blue exclusion assay before seeding.[9] |
| Q5: I am not observing a significant change in permeability after treating my cells with an agent known to disrupt the BBB (e.g., LPS, TNF-α). | 1. Insensitive Tracer Molecule: The chosen fluorescent tracer (e.g., FITC-dextran) may be too large to show subtle changes in permeability.[13] 2. Insufficient Disruptor Concentration/Incubation Time: The concentration or duration of the disrupting agent may be inadequate to cause a measurable effect.[13] 3. Robust Cell Monolayer: The cell monolayer may be exceptionally tight, requiring a stronger stimulus. | 1. Consider using a smaller tracer molecule, such as sodium fluorescein (376 Da), in addition to larger dextrans (e.g., 4 kDa, 70 kDa).[14] 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for the disrupting agent. 3. Confirm monolayer disruption with a secondary method, such as observing changes in tight junction protein expression via Western blot or immunocytochemistry.[15] |
| Q6: My permeability assay results show high variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Pipetting Errors: Inconsistent volumes of tracer or compound added. 3. Edge Effects: Wells at the edge of the plate may experience different temperature or humidity conditions. 4. Irregularities in the Cell Monolayer: The presence of holes or multiple cell layers can cause inconsistent results.[16] | 1. Ensure a homogenous cell suspension and careful pipetting during seeding. 2. Use calibrated pipettes and be meticulous with all additions. 3. Avoid using the outermost wells of the culture plate, or fill them with sterile PBS to maintain humidity. 4. Visually inspect the monolayer by microscopy before starting the permeability assay. |
In Vivo BBB Permeability Studies (Evans Blue Assay)
| Problem / Question | Potential Cause(s) | Troubleshooting Solution(s) |
| Q7: I am not detecting a clear blue coloration in the brain parenchyma of my positive control animals. | 1. Improper Evans Blue Injection: The dye was not successfully administered into the bloodstream (e.g., subcutaneous injection instead of intravenous).[17] 2. Insufficient Circulation Time: The dye did not have enough time to circulate and extravasate into the brain tissue.[18] 3. Incomplete Perfusion: Residual dye in the vasculature is obscuring the extravasated dye signal. | 1. Practice the intravenous injection technique to ensure proper administration into the tail vein.[17] 2. Allow for adequate circulation time, typically around 60 minutes, after injection.[18] 3. Perform thorough cardiac perfusion with PBS or saline until the fluid running from the right atrium is clear.[19] |
| Q8: My quantitative results from spectrophotometry are inconsistent. | 1. Incomplete Dye Extraction: The formamide incubation may be too short or at too low a temperature to fully extract the dye from the tissue.[17] 2. Inaccurate Brain Hemisphere Weight: Inaccurate tissue weight will lead to incorrect normalization.[18] 3. Contamination of Samples: Blood contamination in the brain homogenate. | 1. Ensure complete tissue homogenization and incubate in formamide for 24-48 hours at an appropriate temperature (e.g., 55°C).[17] 2. Use a calibrated scale and be precise when weighing the brain tissue. 3. Ensure thorough perfusion to remove as much blood as possible before brain extraction. |
Molecular Analysis (Western Blotting for Tight Junction Proteins)
| Problem / Question | Potential Cause(s) | Troubleshooting Solution(s) |
| Q9: I am getting weak or no signal for my tight junction proteins (e.g., ZO-1, Claudin-5, Occludin). | 1. Low Protein Abundance: Tight junction proteins may not be highly abundant.[20] 2. Poor Antibody Quality: The primary antibody may have low affinity or be expired.[21][22] 3. Inefficient Protein Extraction: The lysis buffer may not be suitable for extracting membrane-associated proteins.[20] 4. Ineffective Protein Transfer: Proteins may not have transferred efficiently from the gel to the membrane.[23] | 1. Load a higher amount of total protein per lane (e.g., 50 µg).[24] Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[20][21] 2. Use a validated antibody from a reputable supplier. Check the expiration date and storage conditions.[22] 3. Use a strong lysis buffer like RIPA buffer, which is effective for membrane proteins.[24][25] 4. Confirm successful transfer using Ponceau S staining on the membrane after transfer.[23] |
| Q10: I am observing multiple non-specific bands. | 1. Primary or Secondary Antibody Concentration is Too High: This can lead to non-specific binding.[23] 2. Insufficient Blocking: The blocking step was not effective in preventing non-specific antibody binding.[21][26] 3. Inadequate Washing: Insufficient washing can leave behind unbound antibodies.[22] | 1. Titrate the primary and secondary antibodies to find the optimal concentration. 2. Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or 3-5% BSA).[26] 3. Increase the number and duration of washes. Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can help reduce background.[21][26] |
Experimental Protocols & Data
Protocol 1: In Vitro BBB Permeability Assay Using a Transwell System
This protocol is adapted for a 12-well Transwell system with 0.4 µm pore size inserts.
-
Cell Seeding:
-
Coat Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin, 30 µg/mL).[12]
-
Seed brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3) onto the apical (upper) chamber of the inserts at a pre-optimized density.[9][12]
-
Add complete culture medium to both the apical and basolateral (lower) chambers.
-
Culture for 3-4 days to allow the formation of a confluent monolayer.[12] Monitor monolayer integrity by measuring TEER daily.[9]
-
-
2-MS Treatment:
-
Once a stable, high TEER value is achieved, replace the medium in the apical chamber with fresh medium containing the desired concentration of 2-MS or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Permeability Measurement:
-
After 2-MS treatment, gently remove the medium from the apical chamber.
-
Add a fluorescent tracer (e.g., 1 mg/mL FITC-dextran 70kDa) diluted in an appropriate assay buffer to the apical chamber.
-
Add fresh assay buffer to the basolateral chamber.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
At the end of the incubation, collect a sample from the basolateral chamber.
-
Measure the fluorescence of the sample using a plate reader at the appropriate excitation/emission wavelengths.
-
Calculate the permeability coefficient (Papp) to quantify the flux of the tracer across the monolayer.[27]
-
Protocol 2: In Vivo BBB Permeability - Evans Blue Extravasation Assay
This protocol is a general guideline for use in a rodent model.
-
2-MS Administration:
-
Evans Blue Injection:
-
Tissue Collection:
-
Quantification:
-
Separate the brain hemispheres and weigh them.[18]
-
Homogenize the brain tissue in formamide.
-
Incubate the homogenate (e.g., 24-48 hours at 55°C) to extract the dye.[17]
-
Centrifuge the samples to pellet the tissue debris.
-
Measure the absorbance of the supernatant at ~620 nm.[17]
-
Calculate the amount of extravasated Evans Blue per milligram of brain tissue by comparing to a standard curve.[17]
-
Protocol 3: Western Blot Analysis of Tight Junction Proteins
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 50 µg) per lane onto an SDS-polyacrylamide gel.[24]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.[21][26]
-
Incubate the membrane with a primary antibody specific for a tight junction protein (e.g., anti-ZO-1, anti-Claudin-5) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection:
Data Summary Tables
Table 1: In Vivo Dosage of this compound
| Compound | Animal Model | Dosage | Route | Reference |
| This compound | Mouse (MCAO model) | 10-100 µg/kg | Intravenous (i.v.) | [1][2] |
Table 2: Common Tracers for BBB Permeability Assays
| Tracer | Molecular Weight (Da) | Assay Type | Notes | Reference |
| Sodium Fluorescein | 376 | In vitro / In vivo | Small molecule tracer, good for detecting subtle leaks. | [14] |
| FITC-Dextran | 4,000 (4 kDa) | In vitro / In vivo | Polysaccharide tracer, various sizes available. | [29] |
| FITC-Dextran | 70,000 (70 kDa) | In vitro / In vivo | Larger polysaccharide tracer. | [14] |
| Evans Blue Dye | Binds to Albumin (~69 kDa) | In vivo | Binds to serum albumin, reliable indicator of protein leakage. | [30] |
Table 3: Recommended Primary Antibodies for Tight Junction Protein Analysis
| Target Protein | Function in BBB | Typical Application | Reference |
| Zonula Occludens-1 (ZO-1) | Intracellular scaffolding protein, links TJs to the actin cytoskeleton. | Western Blot, Immunofluorescence | [15][24] |
| Claudin-5 | Key transmembrane protein forming the tight junction seal. | Western Blot, Immunofluorescence | [24] |
| Occludin | Transmembrane protein involved in regulating paracellular permeability. | Western Blot, Immunofluorescence | [15] |
| VE-Cadherin | Adherens junction protein, important for endothelial cell-cell adhesion. | Western Blot, Immunofluorescence | [24] |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for assessing 2-MS effects on BBB permeability.
Caption: Proposed signaling pathway of 2-MS in preserving BBB integrity.
Caption: Troubleshooting flowchart for low TEER values in an in vitro BBB model.
References
- 1. This compound ameliorates brain function through preserving BBB integrity and promoting neurogenesis in mice with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro models to study the blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 8. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells [frontiersin.org]
- 12. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Video: An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 18. A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Western blot troubleshooting guide! [jacksonimmuno.com]
- 24. researchgate.net [researchgate.net]
- 25. pubcompare.ai [pubcompare.ai]
- 26. bosterbio.com [bosterbio.com]
- 27. Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of 2-Methoxystypandrone and Other Naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of 2-Methoxystypandrone against other prominent naphthoquinones, including shikonin, plumbagin, naphthazarin, and juglone. The following sections present quantitative data from various experimental models, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways to facilitate an objective evaluation of these compounds for potential therapeutic development in neurodegenerative diseases.
Quantitative Data Comparison
The neuroprotective activities of this compound and other selected naphthoquinones are summarized below. The data is presented to reflect the specific experimental contexts in which they were obtained, as direct comparative studies are limited.
In Vivo Neuroprotective Effects
| Compound | Model | Dosing & Administration | Key Findings | Reference |
| This compound | Middle Cerebral Artery Occlusion (MCAO) in mice | 10-100 µg/kg, i.v. | Enhanced survival rate, ameliorated neurological deficits, and reduced brain infarction. | |
| Shikonin | Bilateral Common Carotid Artery Occlusion (BCCAO) in rats | 10 and 25 mg/kg/day, gavage | Reduced escape latencies in water maze tests and alleviated injuries to hippocampal neurons.[1] | [1] |
| Plumbagin | MCAO in rats | 50, 100, or 200 mg/kg, intragastrically | Significantly reduced cerebral infarct volume and neuronal apoptosis.[2] | [2] |
| Juglone | MCAO in rats | 1 mg/kg, per os | Increased activity of mitochondrial complexes and normalized aerobic-anaerobic metabolism.[3][4] | [3][4] |
| Naphthazarin | MPTP-induced Parkinson's disease model in mice | 0.1 and 1 mg/kg, i.p. | Enhanced movement ability, prevented loss of dopaminergic neurons, and attenuated neuroinflammation. |
In Vitro Neuroprotective Effects
| Compound | Cell Line | Neurotoxic Insult | Effective Concentration | Key Findings | Reference |
| Plumbagin | PC12 cells | Hydrogen Peroxide (H₂O₂) | 20 µM | Increased cell viability against H₂O₂-induced cell death.[5] | [5] |
| Naphthazarin | Primary cortical neurons | Glutamate | Not specified | Protected neurons against glutamate-induced excitotoxicity.[6][7] | [6][7] |
| Shikonin | Not specified in abstract | Not specified in abstract | IC50 values below 10 µM in 14 out of 15 cancer cell lines tested. | Cytotoxic to various cancer cell lines. | |
| Various 1,4-Naphthoquinones | Neuro-2a cells | Paraquat and 6-hydroxydopamine (6-OHDA) | 0.01 µM and 0.1 µM | Protected neuronal cells from the cytotoxic effects of both neurotoxins.[8] | [8] |
| Juglone | C6 cells | Not applicable (mitochondrial function study) | Not specified | Decreased mitochondrial membrane potential.[9] | [9] |
| Plumbagin | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | 0.5 µM | Protected against oxidative-induced injury. |
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro experiments cited in this guide are provided below.
In Vivo Models
1. Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking stroke in rodents.[10][11]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 30% O₂ and 70% N₂O.[11]
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and dissected distally.
-
A nylon monofilament (e.g., 4-0 for rats, 7-0 for mice) with a heat-blunted tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[10]
-
The filament is left in place for a defined period (e.g., 90 or 120 minutes) to induce ischemia.
-
For reperfusion, the filament is withdrawn.
-
-
Outcome Measures: Neurological deficit scores, infarct volume measurement (e.g., using 2,3,5-triphenyltetrazolium chloride staining), and histological analysis.[10][11]
2. Bilateral Common Carotid Artery Occlusion (BCCAO)
The BCCAO model induces chronic cerebral hypoperfusion, relevant for studying vascular dementia.[1]
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Anesthesia: Anesthesia is induced with an intraperitoneal injection of 2% sodium pentobarbital (50 mg/kg).[1]
-
Surgical Procedure:
-
A ventral midline incision is made in the neck to expose both common carotid arteries.
-
The CCAs are carefully separated from the vagus nerves.
-
Both CCAs are permanently ligated with silk sutures.[1]
-
-
Outcome Measures: Cognitive function assessment (e.g., Morris water maze), and histological analysis of neuronal damage in the hippocampus.[1]
In Vitro Models
1. Glutamate-Induced Excitotoxicity Assay
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate stimulation.[6][7]
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured for several days in vitro.
-
Procedure:
-
Neurons are pre-treated with the test compound (e.g., naphthazarin) for a specified duration.
-
Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.[12]
-
After a defined incubation period (e.g., 24 hours), cell viability is assessed.
-
-
Endpoint Analysis: Cell viability can be measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release. Apoptosis can be assessed by TUNEL staining or caspase activity assays.
2. Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay
This assay evaluates the antioxidant and cytoprotective effects of compounds against oxidative damage.[5]
-
Cell Lines: PC12 or SH-SY5Y cells are commonly used.
-
Procedure:
-
Cells are pre-incubated with the test compound (e.g., plumbagin) for a certain period.
-
H₂O₂ is added to the culture medium at a concentration known to induce significant cell death (e.g., determined by an IC50 experiment).[5]
-
Cell viability and markers of oxidative stress are measured after a specific incubation time.
-
-
Endpoint Analysis: Cell viability (MTT assay), intracellular reactive oxygen species (ROS) levels (e.g., using DCFH-DA), and antioxidant enzyme activities can be quantified.[5]
Signaling Pathways
The neuroprotective effects of this compound and other naphthoquinones are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
This compound Signaling Pathway
Caption: this compound neuroprotection via NF-κB and GSK3β pathways.
Shikonin Signaling Pathways
Caption: Shikonin's dual neuroprotective pathways: anti-apoptotic and antioxidant.
Plumbagin & Naphthazarin Signaling Pathways
Caption: Plumbagin and Naphthazarin's mechanisms via NF-κB and Nrf2 pathways.
Juglone Experimental Workflow
Caption: Workflow for assessing Juglone's effect on mitochondrial function.
References
- 1. Shikonin Attenuates Chronic Cerebral Hypoperfusion-Induced Cognitive Impairment by Inhibiting Apoptosis via PTEN/Akt/CREB/BDNF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plumbagin inhibits neuronal apoptosis, intimal hyperplasia and also suppresses TNF-α/NF-κB pathway induced inflammation and matrix metalloproteinase-2/9 expression in rat cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rrpharmacology.ru [rrpharmacology.ru]
- 4. Neuroprotective effects of a 40% ethanol extract of the black walnut bark (Juglans nigra L.) [elibrary.ru]
- 5. Plumbagin protects against hydrogen peroxide-induced neurotoxicity by modulating NF-κB and Nrf-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthazarin Protects Against Glutamate-Induced Neuronal Death Via Activation of the Nrf2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naphthazarin protects against glutamate-induced neuronal death via activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redox regulation of mitochondrial functional activity by quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
2-Methoxystypandrone: A Comparative Analysis of its Anticancer Activity Across Different Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxystypandrone, a naturally occurring compound, has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative overview of its validated anticancer activities in various tumor models, focusing on leukemia, prostate, and lung cancer. The information presented herein is intended to support further research and drug development efforts.
Quantitative Analysis of Anticancer Activity
The antiproliferative effects of this compound have been evaluated in several cancer cell lines. The following table summarizes the key findings.
| Tumor Model | Cell Line | Key Findings | Reference |
| Leukemia | Jurkat | Potent anti-proliferative effects; Induction of apoptosis; Cell cycle arrest at G0/G1 phase. | [1] |
| Prostate Cancer | DU-145, PC-3 | Inhibition of tumor cell growth, particularly in cells with activated STAT3 and/or NF-κB pathways. | [2] |
| Lung Cancer | A549, H460 | Inhibition of tumor cell growth, particularly in cells with activated STAT3 and/or NF-κB pathways. | [2] |
Mechanism of Action: A Focus on Key Signaling Pathways
This compound exerts its anticancer effects primarily through the inhibition of the STAT3 and NF-κB signaling pathways. It directly targets and inhibits the activity of Janus kinase 2 (JAK2) and IκB kinase (IKKβ), crucial upstream kinases in these pathways.[2]
Signaling Pathway Diagrams
References
cross-validation of 2-Methoxystypandrone's mechanism of action in multiple cell lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanism of action of 2-Methoxyestradiol (2-ME2) across multiple cell lines. It offers an objective comparison of its performance with alternative chemotherapeutic agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
2-Methoxyestradiol, an endogenous metabolite of estradiol, has garnered significant attention in oncology research for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent molecule, 2-ME2 exhibits minimal estrogenic activity, making it an attractive candidate for cancer therapy. Its mechanism of action is multifaceted, involving the disruption of microtubule dynamics, induction of apoptosis, and generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and tumor growth inhibition. This guide delves into the intricate molecular pathways modulated by 2-ME2 and compares its efficacy against established chemotherapeutic drugs, Paclitaxel and Doxorubicin.
Performance Comparison: 2-ME2 vs. Alternatives
The cytotoxic effects of 2-Methoxyestradiol, Paclitaxel, and Doxorubicin have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric for comparison. The data presented below, collated from various studies, highlights the differential sensitivity of cancer cells to these agents.
Table 1: Comparative IC50 Values of 2-Methoxyestradiol (2-ME2)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | ~1.5[1] |
| MDA-MB-231 | Breast Cancer | ~1.1 - 5[1] |
| MDA-MB-468 | Breast Cancer | ~5 (at 48h)[1] |
| T-47D | Breast Cancer | Not specified |
| HeLa | Cervical Cancer | 4.53[2] |
| Jurkat | T-cell Leukemia | Not specified |
| Myeloma Cell Lines (Various) | Multiple Myeloma | 20.8 - 34.1[3] |
Table 2: Comparative IC50 Values of Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 73.87[4] |
| ZR-75-1 | Breast Cancer | Not specified |
| SK-BR-3 | Breast Cancer | Not specified |
| T-47D | Breast Cancer | Not specified |
| MCF-7 | Breast Cancer | 80.88[4] |
| Various Human Tumor Lines | Various | 2.5 - 7.5[5] |
Table 3: Comparative IC50 Values of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 12.18[6] |
| Huh7 | Liver Cancer | > 20[6] |
| UMUC-3 | Bladder Cancer | 5.15[6] |
| VMCUB-1 | Bladder Cancer | > 20[6] |
| TCCSUP | Bladder Cancer | 12.55[6] |
| BFTC-905 | Bladder Cancer | 2.26[6] |
| A549 | Lung Cancer | > 20[6] |
| HeLa | Cervical Cancer | 2.92[6] |
| MCF-7 | Breast Cancer | 2.50[6] |
| M21 | Melanoma | 2.77[6] |
| MCF-7/Dox (Resistant) | Breast Cancer | 128.5[7] |
Synergistic Effects with Conventional Chemotherapeutics
A significant area of investigation is the potential of 2-ME2 to enhance the efficacy of existing anti-cancer drugs. Studies have demonstrated synergistic effects when 2-ME2 is combined with microtubule-disrupting agents like Paclitaxel and can even reverse resistance to drugs such as Doxorubicin.
Table 4: Synergistic Effects of 2-ME2 with Paclitaxel and Doxorubicin
| Combination | Cell Line/Model | Observation |
| 2-ME2 + Paclitaxel | Breast Cancer Cell Lines (MCF-7, MDA-MB-231, SUM 149) | Significant reduction in Paclitaxel IC50 values (28-44%).[4] |
| 2-ME2 + Paclitaxel | Head and Neck Squamous Cell Carcinoma Xenograft | Augmented anti-tumor and anti-angiogenic activity.[8][9] |
| 2-ME2 + Doxorubicin | Doxorubicin-resistant Breast Tumor Xenograft (MCF-7/Dox) | Reversal of Doxorubicin resistance and significant reduction in tumor volume.[10] |
| 2-ME2 + Doxorubicin | In vivo (female rats) | Amelioration of Doxorubicin-induced cardiotoxicity.[3][11] |
Signaling Pathways and Mechanisms of Action
The anti-cancer activity of 2-ME2 is attributed to its pleiotropic effects on various cellular processes. Below are diagrams illustrating the key signaling pathways and the experimental workflow for their investigation.
Figure 1: Mechanism of Action of 2-Methoxyestradiol.
Figure 2: Experimental Workflow for Drug Efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the assessment of 2-ME2 and its alternatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with various concentrations of the test compound (2-ME2, Paclitaxel, or Doxorubicin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect and quantify specific proteins in a complex mixture of proteins extracted from cells.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
2-Methoxyestradiol demonstrates significant anti-cancer activity across a range of cell lines, operating through a multi-pronged mechanism that includes microtubule disruption, induction of apoptosis via both intrinsic and extrinsic pathways, and inhibition of angiogenesis. Its performance, particularly in terms of IC50 values, is comparable to established chemotherapeutic agents like Paclitaxel and Doxorubicin in certain contexts. Furthermore, the synergistic potential of 2-ME2 with these conventional drugs, and its ability to overcome drug resistance, positions it as a promising candidate for combination therapies in cancer treatment. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further explore and validate the therapeutic potential of 2-Methoxyestradiol.
References
- 1. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxyestradiol ameliorates doxorubicin-induced cardiotoxicity by regulating the expression of GLUT4 and CPT-1B in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-methoxyestradiol sensitizes breast cancer cells to taxanes by targeting centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. 2-methoxyestradiol inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epistemonikos.org [epistemonikos.org]
- 11. 2-Methoxyestradiol ameliorates doxorubicin-induced cardiotoxicity by regulating the expression of GLUT4 and CPT-1B in female rats - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxystypandrone: A Comparative Analysis of its Neuroprotective Efficacy in Diverse Ischemic Stroke Models
For Immediate Release
A comprehensive review of available preclinical data highlights the therapeutic potential of 2-Methoxystypandrone (2-MS), a naturally occurring naphthoquinone, in mitigating the deleterious effects of ischemic stroke. This guide provides a detailed comparison of its efficacy, primarily established in the transient middle cerebral artery occlusion/reperfusion (MCAO/R) model, and offers insights into its potential performance in other key experimental paradigms of ischemic stroke, including the permanent MCAO (pMCAO) and the in vitro oxygen-glucose deprivation/reperfusion (OGD/R) models.
Executive Summary
This compound has demonstrated significant neuroprotective effects in a mouse model of transient focal ischemia followed by reperfusion (MCAO/R). Treatment with 2-MS has been shown to enhance survival rates, ameliorate neurological deficits, and reduce brain infarction and oxidative stress[1][2]. The primary mechanisms of action appear to be the inhibition of the pro-inflammatory NF-κB signaling pathway and the activation of the pro-survival β-catenin signaling pathway through the inactivation of Glycogen Synthase Kinase 3β (GSK3β)[1][2]. While direct experimental evidence of 2-MS in pMCAO and OGD/R models is not yet available, an analysis of the distinct pathophysiological features of these models and the known molecular targets of 2-MS allows for a reasoned projection of its therapeutic potential.
Data Presentation: Efficacy of this compound
The following table summarizes the key quantitative data from studies utilizing the MCAO/R model to evaluate the efficacy of 2-MS.
| Ischemic Stroke Model | Species | Drug Administration | Dosage | Key Findings | Reference |
| MCAO/R | Mouse | Intravenous (i.v.) | 10-100 µg/kg | - Enhanced survival rate- Ameliorated neurological deficits- Reduced brain infarction- Decreased oxidative stress- Diminished infiltration of CD11b-positive inflammatory cells- Reduced expression of iNOS, COX-2, and p65 NF-κB | [1][2] |
Comparative Efficacy Across Ischemic Stroke Models
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
The MCAO/R model is the most extensively studied paradigm for 2-MS. This model mimics the clinical scenario of a transient ischemic attack or successful thrombolytic therapy where blood flow is restored to the ischemic brain region. In this context, 2-MS has shown robust neuroprotective effects. By suppressing the NF-κB-mediated inflammatory response and promoting β-catenin-driven neurogenesis, 2-MS addresses both the acute inflammatory damage and the subsequent recovery processes[1][2].
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model
The pMCAO model represents a scenario of irreversible vessel occlusion, leading to a core of necrotic tissue with a surrounding penumbra. While no direct studies of 2-MS in this model are available, its known mechanisms suggest potential benefits. The activation of NF-κB is a key event in the inflammatory response following permanent ischemia. Therefore, the inhibitory effect of 2-MS on NF-κB signaling could be beneficial in reducing the secondary inflammatory damage in the penumbral region.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
The OGD/R model is an in vitro paradigm that simulates the cellular stress of ischemia and reperfusion. This model is instrumental in dissecting the molecular mechanisms of neuroprotection. The GSK3β/β-catenin signaling pathway is known to be modulated in response to OGD/R. The inactivation of GSK3β, as demonstrated for 2-MS, is associated with neuroprotection in this model. Therefore, it is plausible that 2-MS would exhibit protective effects on neuronal cells subjected to OGD/R by stabilizing β-catenin and promoting cell survival.
Experimental Protocols
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Mice
-
Animal Model: Male mice are anesthetized.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 1-2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.
-
Drug Administration: 2-MS (10-100 µg/kg) is administered intravenously at a set time point after the onset of MCAO (e.g., 2 hours)[1][2].
-
Outcome Measures: Neurological deficit scores, infarct volume (assessed by TTC staining), and survival rates are monitored. Molecular analyses include Western blotting and immunohistochemistry to assess the expression of inflammatory and neurogenic markers.
Experimental Workflow for MCAO/R Model
Caption: Workflow of the MCAO/R ischemic stroke model.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) In Vitro Model
-
Cell Culture: Primary neurons or neuronal cell lines are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Reperfusion: The glucose-free medium is replaced with a normal, glucose-containing medium, and the cells are returned to normoxic conditions.
-
Drug Treatment: 2-MS would be added to the culture medium at a specific time point relative to OGD induction or reperfusion.
-
Outcome Measures: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining), and protein expression levels of key signaling molecules are assessed.
Experimental Workflow for OGD/R Model
Caption: Workflow of the in vitro OGD/R model.
Signaling Pathways of this compound in Ischemic Stroke
The neuroprotective effects of 2-MS are attributed to its modulation of two critical signaling pathways:
-
Inhibition of NF-κB Signaling: In the MCAO/R model, 2-MS has been shown to reduce the expression of p65 NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes like iNOS and COX-2. By inhibiting this pathway, 2-MS dampens the inflammatory cascade that exacerbates ischemic brain injury[1][2].
-
Activation of β-catenin Signaling: 2-MS inactivates GSK3β, a kinase that phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK3β, 2-MS leads to the stabilization and nuclear translocation of β-catenin, which in turn promotes the expression of neuroprotective and neurogenic genes[1][2].
Signaling Pathway of this compound
Caption: Molecular mechanism of 2-MS in ischemic stroke.
Conclusion and Future Directions
This compound is a promising therapeutic candidate for ischemic stroke, with strong preclinical evidence of efficacy in the MCAO/R model. Its dual action of inhibiting inflammation and promoting neurogenesis makes it an attractive multi-target agent. To further validate its therapeutic potential, future research should focus on:
-
Direct evaluation in pMCAO and OGD/R models: Conducting studies to confirm the hypothesized efficacy of 2-MS in these models is crucial for a comprehensive understanding of its neuroprotective profile.
-
Dose-response and therapeutic window studies: Optimizing the dosage and determining the time window for effective administration will be critical for clinical translation.
-
Combination therapy: Investigating the synergistic effects of 2-MS with existing thrombolytic therapies could lead to improved outcomes for stroke patients.
This guide provides a foundational understanding of the current state of 2-MS research in ischemic stroke. Continued investigation into its efficacy across different experimental models will be instrumental in advancing this promising compound towards clinical application.
References
Validating the Immunomodulatory Effects of 2-Methoxystypandrone in Primary Immune Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of 2-Methoxystypandrone with established immunomodulatory agents, Dexamethasone and Cyclosporin A, in primary immune cells. The information is intended to support researchers in evaluating the potential of this compound as a novel therapeutic agent. The guide summarizes key performance data, details experimental protocols for validation, and illustrates the underlying signaling pathways.
Comparative Efficacy of Immunomodulators
The following table summarizes the inhibitory effects of this compound, Dexamethasone, and Cyclosporin A on key immunomodulatory parameters. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
| Compound | Assay | Cell Type | Stimulant | IC50 |
| This compound | Nitric Oxide Production | RAW 264.7 Macrophages | LPS | Data not available in published literature |
| T-Cell Proliferation | Primary T-Cells | Concanavalin A | Data not available in published literature | |
| TNF-α Production | RAW 264.7 Macrophages | LPS | Data not available in published literature | |
| Dexamethasone | Nitric Oxide Production | J774 Macrophages | LPS | 0.1 - 10 µM[1][2][3] |
| T-Cell Proliferation | Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | > 10⁻⁶ M[4][5] | |
| TNF-α Production | Human Retinal Microvascular Pericytes | IL-1β | 12 - 294 nM | |
| Cyclosporin A | Nitric Oxide Production | - | - | Not a primary mechanism of action |
| T-Cell Proliferation | Human T-Cells | Phytohaemagglutinin (PHA) | 294 µg/L | |
| IL-2 Production | Jurkat T-Cells | - | Effective at 200 ng/mL[6] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable reproducible validation of immunomodulatory effects.
Isolation and Culture of Primary Immune Cells
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Macrophage Differentiation: Isolate monocytes from PBMCs and differentiate them into macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF).
Lipopolysaccharide (LPS) and Concanavalin A (Con A) Stimulation
-
LPS Stimulation of Macrophages: To induce an inflammatory response, stimulate macrophages with LPS at a concentration of 100 ng/mL to 1 µg/mL.
-
Concanavalin A Stimulation of T-Cells: To induce T-cell proliferation, stimulate PBMCs or isolated T-cells with Concanavalin A.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Seed primary immune cells (e.g., PBMCs) in a 96-well plate at a density of 1 x 10^5 to 1 x 10^6 cells/well.
-
Treat the cells with varying concentrations of the test compound (this compound or comparators) for a predetermined period (e.g., 24-72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Nitric Oxide Production Assay (Griess Assay)
The Griess assay is a colorimetric method for the detection of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).
-
Seed macrophages in a 96-well plate and stimulate with LPS in the presence or absence of the test compounds.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-2).
-
Incubate the plate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants (from stimulated cells treated with test compounds) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.
Signaling Pathways and Experimental Workflow
The immunomodulatory effects of this compound are likely mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways.
The diagram above illustrates the activation of NF-κB and MAPK pathways by inflammatory stimuli like LPS, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to exert its immunomodulatory effects by inhibiting key components of these pathways.
The workflow diagram outlines the key steps for validating the immunomodulatory effects of this compound, from primary cell isolation and culture to stimulation and subsequent analysis using the described assays.
References
- 1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nardochinoid B Inhibited the Activation of RAW264.7 Macrophages Stimulated by Lipopolysaccharide through Activating the Nrf2/HO-1 Pathway | MDPI [mdpi.com]
- 4. LY294002 and rapamycin co-operate to inhibit T-cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of T and B lymphocyte proliferation by rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]
A Comparative Guide to GSK3β Inhibitors: 2-Methoxystypandrone and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: 2-Methoxystypandrone in the Wnt/β-catenin Pathway
This compound is known to exert its effects through the inactivation of GSK3β. This inactivation leads to the stabilization and nuclear translocation of β-catenin, a key downstream effector in the Wnt signaling pathway. In the absence of Wnt signaling, GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK3β, this compound allows β-catenin to accumulate, enter the nucleus, and activate the transcription of target genes involved in cell proliferation and survival. This mechanism is crucial for its observed neuroprotective and immunomodulatory effects.
Below is a diagram illustrating the canonical Wnt/β-catenin signaling pathway and the role of GSK3β inhibition.
Independent Verification of 2-Methoxystypandrone's Bioactivities: A Comparative Guide
An objective analysis of the published neuroprotective and anti-inflammatory properties of 2-Methoxystypandrone, placed in context with related naphthoquinones. This guide provides a comprehensive summary of available data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the fields of neuroscience and drug development.
Introduction
This compound, a naturally occurring naphthoquinone, has garnered attention for its potential therapeutic effects, particularly in the context of ischemic stroke. A key study has suggested its ability to ameliorate brain injury by preserving the integrity of the blood-brain barrier, promoting neurogenesis, and exerting anti-inflammatory and antioxidant effects. However, to date, there is a notable absence of independent studies to verify these initial findings. This guide aims to provide a thorough comparison of the published bioactivities of this compound with other well-researched naphthoquinones—shikonin, plumbagin, and juglone—that share structural similarities and exhibit comparable biological effects. By presenting the available quantitative data, detailed experimental methodologies, and relevant signaling pathways, this document serves as a valuable resource for researchers seeking to evaluate and potentially expand upon the current understanding of this compound's therapeutic potential.
Comparative Analysis of Bioactivities
The following tables summarize the quantitative data available for this compound and selected comparator naphthoquinones. It is crucial to note that the data presented are derived from different studies and, therefore, experimental conditions may vary. This comparison is intended to provide a relative understanding of their reported potencies and effects.
Table 1: Neuroprotective Effects in In Vivo Ischemic Stroke Models
| Compound | Animal Model | Dosing Regimen | Neurological Deficit Score Reduction | Infarct Volume Reduction | Key Molecular Effects | Reference |
| This compound | Mouse (MCAO) | 10, 30, 100 µg/kg, i.v. | Dose-dependent improvement | Dose-dependent reduction | ↓ p-p65 (NF-κB), ↓ p-GSK3β, ↑ β-catenin | Chern et al., 2014 |
| Shikonin | Mouse (MCAO) | 10, 25 mg/kg, i.g. | Significant improvement at 25 mg/kg | Significant reduction at 25 mg/kg | ↓ TLR4, ↓ p-p38MAPK, ↓ NF-κB, ↓ TNF-α, ↓ MMP-9, ↑ Claudin-5 | [1] |
| Shikonin | Mouse (MCAO) | 12.5, 25, 50 mg/kg, i.g. | Significant reduction at 25 and 50 mg/kg | Significant reduction at 25 and 50 mg/kg | ↑ SOD, ↑ Catalase, ↑ GSH-Px, ↓ MDA | [2] |
| Juglone | Rat (MCAO) | Not specified | Not specified | 30.9% reduction (as part of a black walnut bark extract) | ↑ Mitochondrial complex activity | [3] |
MCAO: Middle Cerebral Artery Occlusion; i.v.: intravenous; i.g.: intragastric; p-p65: phosphorylated p65 subunit of NF-κB; p-GSK3β: phosphorylated Glycogen Synthase Kinase 3β; TLR4: Toll-like receptor 4; p-p38MAPK: phosphorylated p38 Mitogen-Activated Protein Kinase; TNF-α: Tumor Necrosis Factor-alpha; MMP-9: Matrix Metalloproteinase-9; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde.
Table 2: Anti-inflammatory Effects
| Compound | Cell Line/Model | Assay | IC50 / Effective Concentration | Key Molecular Effects | Reference |
| This compound | Not explicitly tested in a dedicated anti-inflammatory in vitro study in the primary neuroprotection paper. | --- | --- | In vivo: ↓ iNOS, ↓ COX-2 | Chern et al., 2014 |
| Plumbagin | BV-2 microglia | Nitric Oxide (NO) Production | IC50: 0.39 µM | ↓ iNOS, ↓ IL-1α, ↓ IL-6, ↓ MCP-1, ↓ MCP-5, ↓ G-CSF | [4] |
| Plumbagin | Rat (Carrageenan-induced paw edema) | Edema Inhibition | Significant suppression at 5, 10, 20 mg/kg (oral) | ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ iNOS, ↓ COX-2, ↓ p-IκBα, ↓ p-p65 | [5] |
| Shikonin | Not explicitly quantified in terms of IC50 in the provided stroke studies. | --- | --- | In vivo: ↓ TNF-α | [1] |
| Juglone | Not explicitly quantified in terms of IC50 in the provided neuroprotection study. | --- | --- | --- | --- |
iNOS: inducible Nitric Oxide Synthase; COX-2: Cyclooxygenase-2; IL: Interleukin; MCP: Monocyte Chemoattractant Protein; G-CSF: Granulocyte Colony-Stimulating Factor; IC50: half-maximal inhibitory concentration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: Proposed signaling pathway of this compound in ischemic stroke.
Caption: A general experimental workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of focal cerebral ischemia in mice, a common model for studying stroke.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
6-0 nylon monofilament with a rounded tip
-
Sutures
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.
-
Make a small incision in the ECA.
-
Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
Neurological Deficit Scoring
This scoring system is used to assess the neurological outcome after MCAO.
Scoring:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement (TTC Staining)
2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarcted brain tissue.
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
Formalin solution
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 hours), euthanize the mouse and perfuse the brain with cold PBS.
-
Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.
-
Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes.
-
Fix the stained slices in 10% formalin.
-
The viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the slices and quantify the infarct volume using image analysis software.
Western Blot Analysis for Signaling Proteins
This protocol outlines the steps for detecting the expression and phosphorylation of key proteins like NF-κB and GSK3β.
Materials:
-
Brain tissue homogenates
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize brain tissue in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
ELISA for Pro-inflammatory Cytokines
This protocol is for quantifying the levels of cytokines like TNF-α and IL-1β in brain tissue.
Materials:
-
Brain tissue homogenates
-
ELISA kit specific for the cytokine of interest (e.g., mouse TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Prepare brain tissue homogenates as per the ELISA kit instructions.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit protocol to allow the cytokine to bind.
-
Wash the wells and add the detection antibody.
-
Incubate and wash again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Conclusion
While this compound shows promise as a neuroprotective agent in a preclinical model of ischemic stroke, the absence of independent verification underscores the need for further research. This guide provides a comparative framework by placing the initial findings in the context of other bioactive naphthoquinones. The detailed protocols and pathway diagrams are intended to facilitate the design of future studies aimed at validating and expanding our understanding of this compound's therapeutic potential. Rigorous and independent investigation is essential to ascertain its true efficacy and mechanism of action before it can be considered for further development.
References
- 1. Protective effect of shikonin in experimental ischemic stroke: attenuated TLR4, p-p38MAPK, NF-κB, TNF-α and MMP-9 expression, up-regulated claudin-5 expression, ameliorated BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shikonin protects mouse brain against cerebral ischemia/reperfusion injury through its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. The attenuating effects of plumbagin on pro-inflammatory cytokine expression in LPS-activated BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic effect of plumbagin through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Methoxystypandrone: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
The following procedures are based on established guidelines for the disposal of cytotoxic and general laboratory chemical waste. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Disposal Considerations
2-Methoxystypandrone's structural class as a naphthoquinone suggests potential for biological activity and cytotoxicity, a characteristic observed in similar compounds. Therefore, it is imperative to manage it as a hazardous substance. The following table summarizes the key considerations that inform the recommended disposal procedures.
| Hazard Consideration | Implication for Disposal |
| Potential Cytotoxicity | Requires handling and disposal as a cytotoxic agent to prevent cellular damage to personnel and aquatic life. Waste must be clearly labeled as "Cytotoxic Waste." |
| Solid State | As a solid, there is a risk of dust inhalation. All handling should be performed in a ventilated enclosure, such as a fume hood. |
| Chemical Reactivity | While specific reactivity data is unavailable, it should not be mixed with other chemical wastes to avoid unforeseen reactions. |
| Environmental Hazard | Due to its potential cytotoxicity, it is considered toxic to aquatic life. Direct disposal into the sewer system is strictly prohibited. |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
When handling the solid compound, a respirator may be necessary to prevent inhalation of dust particles.
2. Segregation of Waste:
-
All waste contaminated with this compound must be segregated from general laboratory waste.
-
Use designated, clearly labeled, leak-proof containers for solid and liquid waste.
3. Solid Waste Disposal:
-
Grossly Contaminated Items: All items with visible solid this compound, such as weighing boats, contaminated gloves, and bench paper, must be collected in a designated, sealed plastic bag or container labeled "Cytotoxic Waste for Incineration."
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid chemical waste. The rinsed, air-dried container can then be disposed of as general laboratory glass or plastic waste, with the label defaced.
4. Liquid Waste Disposal:
-
Solutions and Rinsates: All solutions containing this compound and the rinsates from cleaning contaminated glassware must be collected in a designated, sealed, and clearly labeled waste container. The label should indicate "Hazardous Waste: this compound in [Solvent Name]."
-
Do not mix with other solvent waste streams unless compatibility is confirmed.
5. Decontamination of Work Surfaces:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated.
-
Use a suitable solvent (e.g., 70% ethanol) to wipe down the surfaces. The cleaning materials (e.g., paper towels) must be disposed of as solid cytotoxic waste.
6. Final Disposal:
-
All collected cytotoxic waste must be disposed of through a licensed hazardous waste disposal company.
-
The waste will be incinerated at a high temperature to ensure complete destruction of the compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Operational Guide for 2-Methoxystypandrone
This document provides crucial safety and logistical information for the handling and disposal of 2-Methoxystypandrone, a naphthoquinone compound with immunomodulatory and neuroprotective properties.[1][2] Given the absence of a specific Safety Data Sheet (SDS), a conservative approach based on best practices for handling potentially hazardous research chemicals is mandated.
I. Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE levels based on the potential for exposure.
| Protection Level | Equipment | Purpose |
| Level D (Minimum) | Safety glasses, lab coat, nitrile gloves, closed-toe shoes. | For handling sealed containers and in areas with no risk of aerosolization. |
| Level C (Standard Handling) | Chemical splash goggles, fully-fastened lab coat, double-layered nitrile gloves, closed-toe shoes. | For all routine laboratory procedures involving the handling of solutions or solid this compound. |
| Level B (High-Risk Operations) | Full-face shield over chemical splash goggles, chemical-resistant apron over a lab coat, double-layered nitrile gloves, chemical-resistant boot covers. | For procedures with a high risk of splashing or aerosolization, such as preparing concentrated stock solutions or sonicating samples. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be available for emergencies or when engineering controls are not sufficient. | To protect against inhalation of aerosolized particles or vapors. |
Note: Always consult your institution's environmental health and safety (EHS) office for specific PPE requirements.
II. Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Don Level C PPE before opening the secondary container.
-
Verify the container label matches the order information.
-
Wipe the exterior of the primary container with a damp cloth to remove any potential external contamination before storing.
2. Preparation of Stock Solutions:
-
Conduct all weighing and solution preparation within a certified chemical fume hood.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
Slowly add the solvent to the solid this compound to minimize dust generation.
-
If sonication is required to dissolve the compound, ensure the vial is securely capped and placed within a secondary container.
3. Routine Experimental Use:
-
Always handle solutions of this compound within a chemical fume hood or on a benchtop with adequate ventilation.
-
Use calibrated pipettes with filtered tips for accurate and safe liquid handling.
-
Avoid skin contact by wearing double-layered nitrile gloves and changing them immediately if they become contaminated.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE (Level B), carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing boats, and paper towels, in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent, followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous liquid waste.
IV. Signaling Pathways of this compound
This compound has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of specific signaling pathways. It impairs NF-κB signaling to reduce inflammation and inactivates GSK3β to enhance β-catenin signaling, which promotes neurogenesis.[2]
Caption: Signaling pathways of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
